molecular formula C26H24N8O2 B15614363 Tucatinib-d6

Tucatinib-d6

Katalognummer: B15614363
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: SDEAXTCZPQIFQM-XERRXZQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tucatinib-d6 is a useful research compound. Its molecular formula is C26H24N8O2 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H24N8O2

Molekulargewicht

486.6 g/mol

IUPAC-Name

6-N-[4,4-bis(trideuteriomethyl)-5H-1,3-oxazol-2-yl]-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)/i2D3,3D3

InChI-Schlüssel

SDEAXTCZPQIFQM-XERRXZQWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Tucatinib-d6, a deuterated analog of the potent and selective HER2 tyrosine kinase inhibitor, Tucatinib (B611992). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure of this compound

This compound is the deuterium-labeled version of Tucatinib, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling is typically utilized in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.[1]

The chemical name for this compound is N4-(4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-bis(methyl-d3)-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine.[5] The deuterium atoms are located on the two methyl groups of the 4,5-dihydrooxazole moiety.

Molecular Formula: C₂₆H₁₈D₆N₈O₂[5][6]

Molecular Weight: 486.56 g/mol [5][6]

The core structure of Tucatinib consists of a quinazoline (B50416) scaffold linked to a[2][3][4]triazolo[1,5-a]pyridine group and a 4,5-dihydrooxazole ring.[7] This intricate arrangement of heterocyclic rings is crucial for its biological activity as a HER2 inhibitor.[7]

Synthesis of this compound

The synthesis of this compound follows the general synthetic routes established for Tucatinib, with the key difference being the introduction of a deuterated starting material to form the dihydrooxazole ring. Several synthetic strategies for Tucatinib have been reported, aiming for scalability and high purity.[2][3][8][9] A common approach involves the synthesis of key intermediates, which are then coupled to form the final compound.

A practical synthetic route for Tucatinib, which can be adapted for this compound, involves three main intermediates:

The overall synthetic workflow is depicted in the diagram below.

Tucatinib_Synthesis_Workflow Start Starting Materials Intermediate1 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)- 3-methylaniline Start->Intermediate1 Multi-step synthesis DeuteratedIntermediate Deuterated Dihydrooxazole Intermediate Start->DeuteratedIntermediate Synthesis from deuterated starting material Intermediate2 N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl) quinazoline-4,6-diamine Intermediate1->Intermediate2 Condensation & Reduction Tucatinib_d6 This compound Intermediate2->Tucatinib_d6 Final Coupling DeuteratedIntermediate->Tucatinib_d6

Caption: General synthetic workflow for this compound.

Synthesis of Key Intermediates

Intermediate 1: 4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

This intermediate can be synthesized from 2-amino-4-chloropyridine (B16104) through a five-step process involving condensation, substitution, cyclization, Ullmann reaction, and reduction of a nitro group, with a total yield of approximately 28.8% to 33%.[2][8] An alternative starting material is 2-methyl-4-nitrophenol (B1582141) and 4-chloropyridin-2-amine.[3]

Intermediate 2: N4-(4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine

This intermediate is prepared using 2-amino-5-nitrobenzonitrile (B98050) as a starting material, which undergoes condensation, cyclization, and reduction reactions.[2] The synthesis of this quinazoline diamine derivative has been reported with a total yield of 47.4% over three steps.[2][8]

Deuterated Intermediate: 4,5-dihydro-4,4-bis(methyl-d3)-2-(methylthio)oxazole trifluoromethanesulfonate

The non-deuterated version of this intermediate is prepared from carbon disulfide and 2-amino-2-methyl-1-propanol (B13486) in two steps with a yield of 68.6%.[2] For the synthesis of this compound, a deuterated version of 2-amino-2-methyl-1-propanol would be required.

Final Synthesis Step

The final step in the synthesis of Tucatinib involves the coupling of N4-[3-methyl-4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine with 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole trifluoromethanesulfonate in the presence of a base such as triethylamine (B128534).[2] This final reaction proceeds with a reported yield of 62.8% and results in a high purity product (99.08% by HPLC).[2] For this compound, the deuterated oxazole (B20620) intermediate would be used in this step.

Quantitative Data Summary

Intermediate/ProductNumber of StepsOverall YieldPurity (HPLC)Reference
4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline528.8% - 33%99%[2][8]
N4-[3-methyl-4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine347.4% - 67%>99%[2][8]
4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole trifluoromethanesulfonate267% - 68.6%-[2][8]
Tucatinib1 (final step)62.8%99.08%[2]
Tucatinib (alternative route)916.7%-[9]
Tucatinib (another alternative route)-17% (overall)>99.5%[4][9]

Experimental Protocols

Detailed experimental protocols for the synthesis of Tucatinib have been published. The following are representative procedures for key steps, which can be adapted for the synthesis of this compound.

Synthesis of 4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

A multi-step synthesis starting from 4-chloropyridin-2-amine (50.0 g, 0.39 mol) in ethanol (B145695) (150 mL) involves the addition of DMF-DMA (51.0 g, 0.43 mol).[9] The reaction mixture is heated to 60-70°C for 2 hours.[9] After cooling, hydroxylamine (B1172632) hydrochloride (33.0 g, 0.47 mol) is added, and the mixture is heated at 50-55°C for another 2 hours.[9] The subsequent steps of cyclization, substitution with 4-amino-2-methylphenol, and reduction of the nitro group are carried out to yield the final aniline (B41778) intermediate.[9]

Synthesis of N4-(4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine

This intermediate can be prepared by condensing 4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline with a suitable quinazoline precursor, followed by reduction of a nitro group to the corresponding amine.

Final Coupling to Tucatinib

To a solution of N4-[3-methyl-4-([2][3][4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine and 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole trifluoromethanesulfonate in a suitable solvent, triethylamine is added as a base.[2] The reaction is stirred until completion, and the product is then isolated and purified, often by recrystallization, to yield Tucatinib with high purity.[2] For this compound, the deuterated version of the oxazole trifluoromethanesulfonate would be used.

Mechanism of Action and Signaling Pathway

Tucatinib is a highly selective inhibitor of the HER2 (human epidermal growth factor receptor 2) tyrosine kinase, with an IC50 of 8 nM.[1] HER2 is a member of the epidermal growth factor receptor family and is overexpressed in several types of cancer, including breast and gastric cancers. The binding of Tucatinib to the ATP pocket of HER2 is competitive and reversible.[10] Unlike other HER2-targeted tyrosine kinase inhibitors like lapatinib, tucatinib demonstrates significant selectivity for HER2 over EGFR.[10] Inhibition of HER2 phosphorylation blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.

HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Tucatinib Tucatinib Tucatinib->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway and the inhibitory action of Tucatinib.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Tucatinib-d6, a deuterated analog of the potent and selective HER2 inhibitor, Tucatinib (B611992). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support research and development activities.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled version of Tucatinib, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely determine the concentration of Tucatinib in biological matrices.[1] The deuterium (B1214612) labeling on the two methyl groups of the dihydrooxazole moiety provides a distinct mass difference from the parent compound without significantly altering its chemical properties.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its parent compound, Tucatinib.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name N4-(4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-bis(methyl-d3)-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine[4]
Molecular Formula C₂₆H₁₈D₆N₈O₂[4][5][6]
Molecular Weight 486.57 g/mol [5][7]
Appearance Off-white solid[7]
Solubility Soluble in Methanol[7]
Storage Condition 2-8°C[7]

Table 2: Physical and Chemical Properties of Tucatinib (Unlabeled)

PropertyValueSource
Molecular Formula C₂₆H₂₄N₈O₂[8]
Molecular Weight 480.53 g/mol [9]
Appearance Off-white to yellow, non-hygroscopic crystalline powder[10]
Melting Point Not explicitly stated, supplied as a crystalline solid[8]
pKa 2.07, 4.18, 6.15 (weak base)[10]
Solubility DMSO: 45 mg/mL (93.65 mM) Ethanol: 15 mg/mL (31.22 mM) Water: Practically insoluble Aqueous Buffer (pH > 4): <0.4 mg/mL Aqueous Buffer (pH < 4): >18.9 mg/mL[10][11]
LogP (Partition Coefficient) 5.3[10]
Storage Condition -20°C[8]

Mechanism of Action and Signaling Pathway

Tucatinib is a highly selective and reversible tyrosine kinase inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[12] Overexpression of HER2 is a key driver in certain cancers, particularly breast and colorectal cancers. Tucatinib functions by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in tumor cell proliferation and the induction of apoptosis.[12]

The primary signaling cascades affected by Tucatinib are the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) pathways, both of which are crucial for cell growth, survival, and differentiation.

HER2_Signaling_Pathway HER2 Signaling Pathway and Tucatinib Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway HER2 HER2 Receptor HER3 HER3 PI3K PI3K HER2->PI3K p RAS RAS HER2->RAS Tucatinib This compound Tucatinib->HER2 Inhibits phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of HER2 signaling by this compound.

Experimental Protocols

Synthesis of Tucatinib

A common synthetic route to Tucatinib involves a multi-step process. While a specific protocol for this compound is not publicly available, it would be synthesized by incorporating a deuterated starting material. The final step of a known synthesis for unlabeled Tucatinib is presented below.

Final Step: Synthesis of Tucatinib

The synthesis of Tucatinib can be achieved by reacting N4-[3-methyl-4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine with 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole (B1643122) trifluoromethanesulfonate.[2]

  • Reactants:

    • N4-[3-methyl-4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine

    • 4,5-dihydro-4,4-dimethyl-2-(methylthio)oxazole trifluoromethanesulfonate

  • Base: Triethylamine (B128534)

  • Procedure: The reactants are combined in the presence of triethylamine as a base.

  • Yield: Approximately 62.8% with an HPLC purity of 99.08%.[2]

  • Characterization: The structure of the final product is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Note on Deuteration: For the synthesis of this compound, a deuterated version of a precursor, likely 2-amino-2-(methyl-d3)-1-propan-d2-ol, would be used in the synthesis of the dihydrooxazole ring to introduce the six deuterium atoms.

Bioanalytical Method for Quantification in Plasma (Adapted for this compound)

The following is an adapted protocol for the quantification of Tucatinib in rat plasma using LC-MS/MS, with this compound serving as the internal standard. This method is based on published procedures for Tucatinib.[13]

Objective: To accurately quantify Tucatinib concentrations in plasma samples for pharmacokinetic studies.

Materials:

  • Rat plasma

  • Tucatinib (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (for protein precipitation)

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical column (e.g., Kinetex C18)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add a known concentration of this compound internal standard.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: 50:50 mixture of acetonitrile and methanol, both with 0.1% formic acid

    • Gradient: A suitable gradient elution program is used to separate the analyte and internal standard.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Tucatinib transition: m/z 481.5 → 347.1[14]

      • This compound transition: m/z 487.5 → [Product Ion] (The specific product ion would be determined during method development)

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of Tucatinib to this compound against the concentration of Tucatinib standards.

    • The concentration of Tucatinib in the unknown plasma samples is then determined from this calibration curve.

Mandatory Visualizations

Logical Relationship: Synthesis Overview

Synthesis_Overview Conceptual Synthesis Workflow for this compound A Deuterated Precursor (e.g., 2-amino-2-(methyl-d3)-1-propan-d2-ol) B Synthesis of Deuterated Dihydrooxazole Intermediate A->B D Coupling Reaction B->D C Quinazolinediamine Core C->D E This compound D->E F Purification (e.g., HPLC) E->F G Characterization (NMR, MS) F->G

Caption: Conceptual synthesis workflow for this compound.

Experimental Workflow: Bioanalytical Quantification

Bioanalytical_Workflow Bioanalytical Workflow for Tucatinib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for Tucatinib quantification.

References

Tucatinib: A Deep Dive into the Mechanism of Action in HER2-Positive Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucatinib (B611992) is an oral, reversible, and highly selective small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor 2 (HER2).[1][2][3][4] Its mechanism centers on the potent and specific inhibition of HER2 kinase activity, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3][5] This high selectivity for HER2 over the epidermal growth factor receptor (EGFR) minimizes certain toxicities commonly associated with other TKIs.[6][7] Tucatinib has demonstrated significant preclinical and clinical activity, particularly in combination with other HER2-targeted agents, and shows efficacy in treating challenging conditions such as brain metastases.[8][9][10] This document provides a comprehensive technical overview of Tucatinib's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Selective HER2 Kinase Inhibition

Tucatinib functions by binding to the intracellular tyrosine kinase domain of the HER2 receptor.[3][8] This binding is reversible and effectively prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades.[4][5]

A key characteristic of Tucatinib is its exceptional selectivity for HER2 compared to EGFR. Preclinical studies have shown a greater than 1,000-fold enhancement in potency for HER2 over EGFR in cell signaling assays.[1][2] This specificity is significant as it reduces the incidence of EGFR-related side effects, such as rash and diarrhea, which are common with less selective TKIs like lapatinib (B449) and neratinib.[6][7]

By inhibiting HER2 phosphorylation, Tucatinib effectively blocks the activation of the two primary downstream signaling pathways that drive HER2-positive cancer cell growth:

  • The PI3K/AKT/mTOR Pathway: Governs cell growth, proliferation, and survival.

  • The MAPK/ERK Pathway: Controls gene expression, cell division, and differentiation.

Tucatinib potently inhibits signal transduction through both of these pathways.[1][2] Furthermore, it has been shown to inhibit the phosphorylation of HER3, the preferred dimerization partner of HER2, further disrupting the signaling complex.[2][5]

G cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K pY RAF RAF HER2->RAF HER3 HER3 Receptor HER3->PI3K pY Tucatinib Tucatinib Tucatinib->HER2 Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Tucatinib inhibits HER2 phosphorylation, blocking PI3K/AKT and MAPK pathways.

Quantitative Data Summary

The potency and efficacy of Tucatinib have been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical Kinase and Cellular Inhibition
Assay TypeTarget/Cell LineMetricValueReference
Biochemical Kinase AssayHER2IC₅₀Single-digit nM[1][2]
Cell Signaling AssayHER2 vs. EGFRPotency Fold-Difference>1,000x more potent for HER2[1][2]
Cell Viability AssayEFM192A (HER2+)IC₅₀0.017 µmol/L[11]
Cell Viability AssayMDA-MB-468 (EGFR-amp)IC₅₀10 µmol/L[11]
Table 2: Clinical Efficacy in HER2+ Metastatic Breast Cancer (HER2CLIMB Trial)

Patients received Tucatinib or placebo, in combination with trastuzumab and capecitabine.

Endpoint Tucatinib Arm Control Arm Hazard Ratio (HR) p-value Reference
Median Progression-Free Survival (PFS) 7.8 months 5.6 months 0.54 <0.00001 [12]
Median Overall Survival (OS) 21.9 months 17.4 months 0.66 0.00480 [12]
Median PFS (Patients with Brain Metastases) 7.6 months 5.4 months 0.48 <0.00001 [12]

| Confirmed Objective Response Rate (ORR) | 40.6% | 22.8% | N/A | 0.00008 |[12] |

Synergistic Mechanisms in Combination Therapy

Tucatinib demonstrates enhanced anti-tumor activity when combined with other HER2-targeting agents, such as the antibody-drug conjugate ado-trastuzumab emtansine (T-DM1).[9] The mechanism for this synergy involves the modulation of HER2 receptor trafficking.

Mechanistic studies have revealed that Tucatinib treatment leads to an increase in inactive HER2 molecules on the cell surface.[9][13] This is achieved through the inhibition of HER2 ubiquitination, a process that tags the receptor for degradation.[9][13] The resulting accumulation of surface HER2 enhances the binding, internalization, and subsequent catabolism of T-DM1, leading to a more potent cytotoxic effect.[9][13] This combination results in enhanced HER2 pathway inhibition, decreased proliferation, and increased apoptosis.[9][13]

G Tucatinib Tucatinib HER2_Kinase HER2 Kinase Activity Tucatinib->HER2_Kinase Inhibits HER2_Ub HER2 Ubiquitination Tucatinib->HER2_Ub Inhibits HER2_Kinase->HER2_Ub Promotes HER2_Surface Increased Inactive HER2 on Cell Surface HER2_Ub->HER2_Surface Reduces TDM1_Internal Increased T-DM1 Internalization & Catabolism HER2_Surface->TDM1_Internal Enhances TDM1 T-DM1 TDM1->HER2_Surface Binds to Apoptosis Enhanced Cytotoxicity & Apoptosis TDM1_Internal->Apoptosis Leads to

Workflow of Tucatinib's synergistic action with T-DM1.

Key Experimental Protocols

The characterization of Tucatinib's mechanism of action relies on a suite of standardized preclinical assays.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory activity and selectivity of Tucatinib against purified kinase enzymes.

  • Methodology:

    • Recombinant HER2 and EGFR kinase enzymes are incubated in assay plates.

    • A specific peptide substrate and ATP (often radiolabeled ³³P-ATP) are added.

    • Serial dilutions of Tucatinib are added to the wells.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically by measuring incorporated radioactivity using a filter-binding assay or through fluorescence-based methods.

    • IC₅₀ values are calculated by plotting kinase activity against drug concentration.

Cellular Phosphorylation Assays
  • Objective: To measure the inhibition of HER2 phosphorylation and downstream signaling proteins within whole cells.

  • Methodology:

    • HER2-expressing cancer cell lines (e.g., BT-474) are cultured.[2]

    • Cells are treated with various concentrations of Tucatinib for a defined period (e.g., 2 hours).[11]

    • Cells are lysed to extract total protein.

    • Protein concentrations are normalized.

    • Levels of phosphorylated proteins (p-HER2, p-HER3, p-AKT, p-ERK) and total proteins are measured using methods like Western Blotting or quantitative immunoassays (e.g., Luminex, ELISA).[2][8][14]

    • The ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.

Cell Viability and Proliferation Assays
  • Objective: To assess the cytotoxic and cytostatic effects of Tucatinib on cancer cell lines.

  • Methodology:

    • Cancer cells (both HER2-positive and control lines) are seeded in multi-well plates.

    • Cells are treated with a range of Tucatinib concentrations.

    • After an incubation period (typically 3-5 days), cell viability is measured.

    • Common methods include colorimetric assays (MTT, XTT), fluorescence-based assays, or luminescence-based assays that measure ATP content (e.g., CellTiter-Glo), which correlates with the number of viable cells.[13]

    • IC₅₀ values for growth inhibition are determined from dose-response curves.

In Vivo Tumor Xenograft Models
  • Objective: To evaluate the anti-tumor activity of Tucatinib as a single agent and in combination in a living organism.

  • Methodology:

    • HER2-positive human tumor cells or patient-derived xenograft (PDX) fragments are implanted subcutaneously or orthotopically into immunocompromised mice.[9]

    • Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Tucatinib, trastuzumab, combination therapy).

    • Tucatinib is administered orally according to a defined schedule.

    • Tumor volume is measured regularly with calipers. Mouse body weight and general health are also monitored.

    • At the end of the study, tumors may be excised for biomarker analysis (e.g., IHC, Western blotting) to confirm pathway inhibition.

    • Efficacy is reported as tumor growth inhibition, partial regressions, or complete regressions.[1]

Conclusion

Tucatinib's mechanism of action is defined by its potent and highly selective inhibition of the HER2 tyrosine kinase. This specificity translates into effective downstream blockade of the PI3K/AKT and MAPK signaling pathways, leading to reduced cell proliferation and increased apoptosis in HER2-driven cancers.[1][2] Its ability to modulate HER2 receptor trafficking creates a strong rationale for its use in combination with antibody-based therapies.[9][13] The robust preclinical data, corroborated by significant survival benefits in clinical trials like HER2CLIMB, establish Tucatinib as a cornerstone therapy for patients with advanced HER2-positive breast cancer, including those with the significant unmet need of brain metastases.[10][12]

References

The Deuterium Advantage: A Technical Whitepaper on the Potential of Deuterated Tucatinib in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucatinib (B611992), a highly selective HER2 tyrosine kinase inhibitor, has significantly advanced the treatment landscape for HER2-positive malignancies. Its efficacy, particularly in patients with brain metastases, underscores its clinical value. This whitepaper explores the potential for enhancing the therapeutic profile of tucatinib through deuteration. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, it is hypothesized that the pharmacokinetic and pharmacodynamic properties of tucatinib could be substantially improved. This document provides a comprehensive overview of non-deuterated tucatinib, details the scientific rationale for its deuteration, and presents a hypothetical comparative analysis based on established principles of deuterated drug development. All quantitative data for non-deuterated tucatinib is summarized, and detailed experimental protocols are provided as a benchmark for future comparative studies.

Introduction to Tucatinib and the Rationale for Deuteration

Tucatinib is an oral, reversible, and highly selective inhibitor of the HER2 tyrosine kinase.[1][2] It functions by binding to the intracellular kinase domain of HER2, thereby blocking downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][3] This targeted mechanism has demonstrated significant anti-tumor activity in HER2-expressing cancers.[1][3]

The process of deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP) enzymes. The primary goals of deuteration in drug development are to improve metabolic stability, enhance pharmacokinetic parameters, reduce the formation of toxic metabolites, and potentially increase efficacy and safety.

For tucatinib, which is primarily metabolized by CYP2C8 and to a lesser extent by CYP3A, deuteration at metabolically susceptible positions could lead to a more favorable pharmacokinetic profile.[3] This could manifest as a longer half-life, increased exposure (AUC), and potentially a lower or less frequent dosing regimen, thereby improving patient convenience and adherence.

Comparative Analysis: Non-Deuterated Tucatinib vs. Hypothetical Deuterated Tucatinib

While no direct comparative preclinical or clinical data for a deuterated version of tucatinib is publicly available, we can extrapolate the potential effects of deuteration based on the known properties of tucatinib and the established principles of deuterated drug design.

Pharmacokinetic Properties

The following table summarizes the known pharmacokinetic parameters of non-deuterated tucatinib and the predicted impact of deuteration.

ParameterNon-Deuterated TucatinibPredicted Effect of DeuterationRationale for Prediction
Metabolism Primarily by CYP2C8, with minor contribution from CYP3A.[3]Potentially reduced rate of metabolism.The stronger C-D bond at metabolic sites would slow enzymatic cleavage by CYP enzymes.
Half-life (t½) ~8.5 hoursPotentially increased.Slower metabolism would lead to a longer residence time in the body.
AUC (Exposure) Variable, with higher exposure in cancer patients compared to healthy volunteers.[4][5]Potentially increased.Reduced first-pass metabolism and slower systemic clearance would lead to greater overall drug exposure.
Cmax (Peak Concentration) Reached at approximately 2 hours.[4]Potentially similar or slightly increased.Dependent on the rate of absorption, which may not be significantly affected by deuteration.
Metabolites Formation of multiple oxidative metabolites, with ONT-993 being a key metabolite.[3]Potentially reduced formation of metabolites.Slower metabolism would decrease the generation of downstream metabolites.
Toxicity Profile Generally well-tolerated; potential for EGFR-related toxicities is low due to high selectivity.[3]Potentially improved safety profile.Reduced formation of potentially reactive or toxic metabolites could lead to fewer off-target effects.
Preclinical Efficacy

This table outlines the preclinical efficacy of non-deuterated tucatinib and the anticipated impact of deuteration.

ParameterNon-Deuterated TucatinibPredicted Effect of DeuterationRationale for Prediction
HER2 Kinase Inhibition (IC50) 6.9 nM.[1]Potentially similar.Deuteration is not expected to alter the intrinsic binding affinity of the drug to its target receptor.
In Vitro Cell Proliferation Inhibition Potent inhibition of HER2-amplified breast cancer cell lines (e.g., BT-474).[1]Potentially enhanced potency or duration of effect.Increased intracellular concentrations due to slower metabolism could lead to more sustained target inhibition.
In Vivo Tumor Growth Inhibition Demonstrates dose-dependent tumor growth inhibition in xenograft models.[1]Potentially enhanced tumor growth inhibition.Increased and sustained drug exposure in the tumor microenvironment could lead to greater anti-tumor activity.

Signaling Pathways and Experimental Workflows

Tucatinib's Mechanism of Action: HER2 Signaling Pathway

Tucatinib exerts its anti-tumor effect by inhibiting the HER2 signaling cascade. Upon ligand binding or homodimerization/heterodimerization, the HER2 receptor undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and differentiation. Tucatinib competitively binds to the ATP-binding pocket of the HER2 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER2_Receptor HER2 Receptor Ligand->HER2_Receptor Activation PI3K PI3K HER2_Receptor->PI3K MAPK MAPK HER2_Receptor->MAPK Phosphorylation Tucatinib Tucatinib Tucatinib->HER2_Receptor Inhibition AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MAPK->Proliferation_Survival

Caption: Tucatinib inhibits HER2 signaling.

Experimental Workflow: In Vitro Cytotoxicity Assay

A crucial step in evaluating the efficacy of an anti-cancer agent is to determine its cytotoxic effects on cancer cell lines. The following workflow outlines a typical in vitro cytotoxicity assay used to assess the potency of tucatinib.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed HER2+ cancer cells (e.g., BT-474) in 96-well plates Start->Cell_Seeding Drug_Treatment Treat cells with serial dilutions of Tucatinib or Deuterated Tucatinib Cell_Seeding->Drug_Treatment Incubation Incubate for 72-96 hours Drug_Treatment->Incubation Viability_Assay Add cell viability reagent (e.g., CellTiter-Glo®) Incubation->Viability_Assay Measurement Measure luminescence or absorbance Viability_Assay->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: In vitro cytotoxicity assay workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of non-deuterated tucatinib. These protocols would serve as a foundation for the comparative analysis of a deuterated analogue.

HER2 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of tucatinib against the HER2 kinase.

  • Methodology:

    • Recombinant human HER2 kinase is incubated with a kinase buffer containing ATP and a substrate peptide.

    • Tucatinib is added in a series of dilutions to determine its inhibitory effect on the phosphorylation of the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope labeling.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

In Vitro Cell Proliferation Assay
  • Objective: To assess the effect of tucatinib on the proliferation of HER2-positive cancer cells.

  • Methodology:

    • HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of tucatinib.

    • After a 72-96 hour incubation period, cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

    • The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.[1]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of tucatinib in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with HER2-positive tumor cells or patient-derived xenograft (PDX) fragments.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • Tucatinib is administered orally at various dose levels and schedules (e.g., once or twice daily).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target inhibition).[1]

Pharmacokinetic Analysis in Animals
  • Objective: To determine the pharmacokinetic profile of tucatinib in preclinical species.

  • Methodology:

    • A single dose of tucatinib is administered to animals (e.g., mice or rats) via the intended clinical route (oral).

    • Blood samples are collected at various time points post-dose.

    • Plasma is separated, and the concentration of tucatinib and its major metabolites is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated using non-compartmental analysis.

Conclusion and Future Directions

The strategic deuteration of tucatinib presents a compelling opportunity to enhance its clinical profile. Based on established scientific principles, a deuterated version of tucatinib is predicted to exhibit improved metabolic stability, leading to a longer half-life and increased drug exposure. These modifications have the potential to translate into improved efficacy, a more favorable safety profile, and a more convenient dosing regimen for patients.

While this whitepaper provides a theoretical framework for the advantages of deuterated tucatinib, further preclinical and clinical studies are imperative to validate these hypotheses. Direct, head-to-head comparative studies of deuterated and non-deuterated tucatinib are necessary to quantify the impact of deuteration on its pharmacokinetic, pharmacodynamic, and toxicological properties. The experimental protocols outlined herein provide a robust foundation for conducting such pivotal investigations. The development of a deuterated tucatinib could represent a significant advancement in the targeted therapy of HER2-positive cancers.

References

Tucatinib-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tucatinib-d6, a deuterated analog of Tucatinib. The information presented herein is intended to support research and development activities by providing key technical data, outlining its mechanism of action, and detailing relevant experimental contexts.

Core Compound Data: this compound

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental chemical properties.

ParameterValueReference
Unlabeled CAS Number 937263-43-9[1][2][3]
Molecular Formula C₂₆H₁₈D₆N₈O₂[1][4]
Molecular Weight Approximately 486.56 g/mol [1][3][5][6][7]

Mechanism of Action and Signaling Pathway

Tucatinib is a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[2][8] Its deuterated form, this compound, is utilized in research settings, often as an internal standard for analytical assays. The mechanism of action of the parent compound, Tucatinib, involves the reversible inhibition of HER2 phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][9]

In HER2-positive cancers, the overexpression of the HER2 receptor leads to the activation of downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.[1][4][7] Tucatinib's targeted inhibition of HER2 phosphorylation effectively curtails the activation of these pathways, leading to a reduction in cell proliferation and the induction of apoptosis in HER2-expressing tumor cells.[3][4][5] The high selectivity of Tucatinib for HER2 over other members of the epidermal growth factor receptor (EGFR) family, such as EGFR, minimizes off-target effects.[6][10]

Below is a diagram illustrating the HER2 signaling pathway and the point of intervention by Tucatinib.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway HER2 HER2 Receptor P_HER2 Phosphorylated HER2 (Active) HER2->P_HER2 Dimerization & Autophosphorylation Tucatinib Tucatinib Tucatinib->P_HER2 Inhibits PI3K PI3K P_HER2->PI3K RAS RAS P_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression

Tucatinib's Inhibition of the HER2 Signaling Pathway.

Experimental Protocols and Workflows

The preclinical and clinical evaluation of Tucatinib has involved a range of experimental methodologies to ascertain its efficacy and safety profile. A generalized workflow for a preclinical study assessing the in vivo efficacy of Tucatinib is outlined below.

General Preclinical In Vivo Efficacy Study Workflow
  • Model Selection: HER2-positive cancer cell lines (e.g., BT-474) are used to establish xenograft models in immunocompromised mice.[6]

  • Tumor Implantation: The selected cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the animals are randomized into control and treatment groups.

  • Treatment Administration: Tucatinib, often in combination with other agents like trastuzumab and capecitabine, is administered orally to the treatment group, while the control group receives a vehicle.[6][11]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

The following diagram provides a visual representation of this experimental workflow.

Preclinical_Workflow start Start model_selection Select HER2+ Cancer Cell Line start->model_selection implantation Implant Cells into Mice model_selection->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer Tucatinib or Vehicle randomization->treatment Treatment Group randomization->treatment Control Group monitoring Measure Tumor Volume & Body Weight treatment->monitoring monitoring->randomization Continue Treatment Cycle endpoint Endpoint Analysis: Tumor Excision & Biomarker Assessment monitoring->endpoint Study Conclusion end End endpoint->end

Generalized Preclinical In Vivo Efficacy Study Workflow for Tucatinib.

References

Commercial Suppliers and Technical Guide for Tucatinib-d6 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Tucatinib-d6, a deuterated internal standard for the highly selective HER2 inhibitor, Tucatinib. This document is intended to assist researchers in sourcing this critical reagent and to provide a foundational understanding of its application in experimental settings.

Introduction to this compound

This compound is a stable isotope-labeled analog of Tucatinib, a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. In this compound, six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution renders it an ideal internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to Tucatinib ensure similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for separate detection by the mass spectrometer, enabling accurate quantification of the unlabeled drug in complex biological matrices.

Commercial Availability

Several commercial suppliers offer this compound for research purposes. The table below summarizes key information from some of these suppliers. Please note that availability, pricing, and detailed specifications are subject to change and should be confirmed directly with the supplier.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Stated UseCertificate of Analysis (CoA)
MedChemExpress HY-16069SC₂₆H₁₈D₆N₈O₂486.56Internal standard for quantitative analysis (NMR, GC-MS, or LC-MS), tracer.Available upon request
Simson Pharma T3040006C₂₆H₁₈D₆N₈O₂486.56ResearchAccompanied with every compound
LGC Standards (TRC) TRC-T403401C₂₆D₆H₁₈N₈O₂486.558ResearchAvailable
BOC Sciences BLP-015352C₂₆H₁₈D₆N₈O₂486.56ResearchAvailable upon inquiry
Clearsynth CS-O-43332C₂₆H₁₈D₆N₈O₂486.56ResearchAccompanied with product
Pharmaffiliates PA STI 089971C₂₆H₁₈D₆N₈O₂486.57Pharmaceutical standards, researchSample CoA available

Quantitative Data and Specifications

The primary quantitative data of importance for a deuterated internal standard are its chemical purity and isotopic enrichment. While chemical purity is often high (>98%), isotopic enrichment is a critical parameter that indicates the percentage of the deuterated compound that contains the specified number of deuterium atoms. High isotopic enrichment is crucial to minimize interference from the unlabeled analyte.

Based on typical specifications for deuterated standards from reputable suppliers, the expected quantitative data for this compound are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis for precise values.

ParameterTypical Specification
Chemical Purity (by HPLC) ≥98%
Isotopic Enrichment ≥99% atom % D
Molecular Formula C₂₆H₁₈D₆N₈O₂
Molecular Weight ~486.56 g/mol

Experimental Protocols

The following is a detailed, representative protocol for the use of this compound as an internal standard in the quantification of Tucatinib in a biological matrix (e.g., plasma) by LC-MS/MS. This protocol is a composite based on established bioanalytical methods for small molecule kinase inhibitors and should be optimized for specific experimental conditions.[1][2][3]

1. Preparation of Stock and Working Solutions

  • Tucatinib Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Tucatinib and dissolve it in an appropriate volume of a suitable solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in the same solvent as the Tucatinib stock solution to a final concentration of 1 mg/mL.

  • Tucatinib Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the Tucatinib stock solution with the appropriate solvent (e.g., 50:50 acetonitrile (B52724):water) to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • This compound IS Working Solution: Dilute the this compound IS stock solution with the same solvent to a final concentration appropriate for spiking into samples (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological sample (e.g., plasma), calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound IS working solution.

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution profile should be optimized to ensure good separation of Tucatinib from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tucatinib: The precursor ion will be the [M+H]⁺ ion (m/z ~481.2). The product ion will be a specific fragment ion determined by direct infusion and optimization (e.g., m/z ~353.1).

      • This compound: The precursor ion will be the [M+H]⁺ ion (m/z ~487.2). The product ion should be a fragment analogous to that of Tucatinib (e.g., m/z ~359.1).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Tucatinib and this compound to achieve maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for both Tucatinib and this compound in each sample.

  • Calculate the peak area ratio of Tucatinib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of Tucatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

HER2 Signaling Pathway and the Mechanism of Action of Tucatinib

Tucatinib is a highly selective inhibitor of the HER2 tyrosine kinase. HER2, a member of the epidermal growth factor receptor (EGFR) family, plays a critical role in cell proliferation and survival. Unlike other members of the family, HER2 does not have a known direct ligand. Instead, it is activated through heterodimerization with other ligand-bound HER family members, such as EGFR, HER3, and HER4. This dimerization leads to the autophosphorylation of the intracellular kinase domain of HER2, which in turn activates downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[4][5][6] These pathways are crucial for promoting cell growth, survival, and differentiation. In many cancers, overexpression or mutation of HER2 leads to constitutive activation of these pathways, driving tumorigenesis. Tucatinib exerts its therapeutic effect by binding to the ATP-binding site of the HER2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[7][8][9]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF, NRG1) EGFR EGFR Ligand->EGFR Binds HER3 HER3 Ligand->HER3 HER4 HER4 Ligand->HER4 HER2 HER2 EGFR->HER2 Dimerizes PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS HER3->HER2 Dimerizes HER4->HER2 Dimerizes Tucatinib Tucatinib Tucatinib->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The HER2 signaling pathway and the inhibitory action of Tucatinib.

Experimental Workflow for Tucatinib Quantification using this compound

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard for the quantification of Tucatinib in a biological sample.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Tucatinib Tucatinib Stock Solution Cal_Curve Calibration Curve Standards Stock_Tucatinib->Cal_Curve QC_Samples Quality Control Samples Stock_Tucatinib->QC_Samples Stock_IS This compound (IS) Stock Spike Spike IS into Samples, Standards, and QCs Stock_IS->Spike Cal_Curve->Spike QC_Samples->Spike Bio_Sample Biological Sample Bio_Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Reconstitute Dry and Reconstitute Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Area Integration Detect->Integrate Ratio Calculate Area Ratio (Tucatinib/Tucatinib-d6) Integrate->Ratio Curve_Gen Generate Calibration Curve Ratio->Curve_Gen Quantify Quantify Tucatinib in Samples Ratio->Quantify Curve_Gen->Quantify

Caption: A generalized workflow for the quantification of Tucatinib using this compound.

References

An In-depth Technical Guide to the Metabolic Pathways and Byproducts of Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, byproducts, and relevant experimental methodologies for Tucatinib and its deuterated analog, Tucatinib-d6. The information is intended to support research, development, and clinical application of this targeted cancer therapy.

Introduction to Tucatinib

Tucatinib is a highly selective and potent oral tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] It is used in combination with other chemotherapeutic agents for the treatment of HER2-positive breast cancer. By targeting the intracellular kinase domain of HER2, Tucatinib inhibits downstream signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in HER2-overexpressing cancer cells.[1][2]

This compound is a deuterated version of Tucatinib, where six hydrogen atoms have been replaced with deuterium (B1214612). It is primarily used as an internal standard in bioanalytical methods for the accurate quantification of Tucatinib in biological matrices. While the metabolic pathways of this compound are expected to be qualitatively similar to those of Tucatinib, the presence of deuterium can lead to a kinetic isotope effect (KIE), potentially slowing the rate of metabolism at the deuterated positions. This can be a strategic modification in drug design to improve pharmacokinetic properties.

Metabolic Pathways of Tucatinib

The metabolism of Tucatinib is primarily hepatic, mediated by cytochrome P450 (CYP) enzymes. The main routes of metabolism involve oxidation.

Primary Metabolic Pathway: Hydroxylation

The predominant metabolic pathway for Tucatinib is hydroxylation, primarily catalyzed by CYP2C8 , to form the active metabolite ONT-993 . A lesser contribution to this pathway is made by CYP3A4 and CYP3A5 .[3] ONT-993 is the most abundant metabolite found in plasma and excreta.

Other Metabolic Pathways

In addition to hydroxylation to ONT-993, other minor metabolic pathways have been identified, including other oxidative reactions. Aldehyde oxidase has also been suggested to be involved in the metabolism of Tucatinib to a minor extent.

The following diagram illustrates the primary metabolic pathway of Tucatinib.

cluster_excretion Excretion Tucatinib Tucatinib ONT993 ONT-993 (Hydroxylated Metabolite) Tucatinib->ONT993 CYP2C8 (major) CYP3A4/5 (minor) Other_Metabolites Other Oxidative Metabolites Tucatinib->Other_Metabolites CYP3A4/5 Aldehyde Oxidase Feces Feces (major) Tucatinib->Feces Unchanged ONT993->Feces Urine Urine (minor) ONT993->Urine Other_Metabolites->Feces Other_Metabolites->Urine

Primary metabolic pathway of Tucatinib.

Metabolic Byproducts of Tucatinib

The primary metabolic byproduct of Tucatinib is ONT-993 . This metabolite is pharmacologically active, but its potency is significantly less than that of the parent drug. Other minor oxidative metabolites are also formed but have not been fully characterized in publicly available literature.

Quantitative Data on Tucatinib Metabolism and Pharmacokinetics

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of Tucatinib.

Table 1: Pharmacokinetic Parameters of Tucatinib and ONT-993 in Humans

ParameterTucatinibONT-993Reference(s)
Time to Maximum Concentration (Tmax) (hours) ~2~4[4]
Plasma Protein Binding ~97%Not specified[4]
Apparent Volume of Distribution (Vd/F) (L) ~1670Not specified[4]
Terminal Half-Life (t1/2) (hours) ~8.5Not specified[4]
Apparent Clearance (CL/F) (L/h) ~148Not specified[4]

Table 2: Excretion of Tucatinib and Metabolites in Humans Following a Single Radiolabeled Dose

Excretion Route% of Administered DoseReference(s)
Feces ~86%[2]
    Unchanged Tucatinib~16%[4]
    MetabolitesMajority of fecal radioactivity[2]
Urine ~4.1%[4]

Table 3: Effect of CYP Inhibitors on Tucatinib Pharmacokinetics

Co-administered Drug (Inhibitor)Effect on Tucatinib AUCReference(s)
Gemfibrozil (strong CYP2C8 inhibitor) 2.9-fold increase
Fluconazole (moderate CYP2C8/CYP3A inhibitor) 1.9-fold increase
Itraconazole (strong CYP3A inhibitor) 1.2-fold increase

Experimental Protocols

Detailed, step-by-step experimental protocols for the metabolism of Tucatinib are not fully available in the public domain. However, based on published literature, the following sections outline generalized methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to identify the metabolic pathways of a compound in a controlled, in vitro setting.

Materials:

  • Tucatinib or this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Incubator/shaking water bath at 37°C

  • LC-MS/MS system

Generalized Protocol:

  • Prepare a stock solution of Tucatinib or this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (typically 0.2-1 mg/mL protein concentration) and potassium phosphate buffer at 37°C for 5-10 minutes.

  • Add the Tucatinib or this compound solution to the microsome mixture to initiate the reaction (final substrate concentration typically in the low micromolar range).

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Bioanalytical Method for Tucatinib and Metabolites in Plasma (LC-MS/MS)

This method is used to quantify the concentration of Tucatinib and its metabolites in biological samples, such as plasma from clinical or preclinical studies.

Materials:

  • Plasma samples containing Tucatinib and its metabolites

  • This compound (as an internal standard)

  • Acetonitrile or other protein precipitation solvent

  • Formic acid or other mobile phase modifier

  • LC-MS/MS system with a suitable C18 column

Generalized Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add a solution of the internal standard (this compound).

    • Add a larger volume of cold acetonitrile (e.g., 200 µL) to precipitate the plasma proteins.

    • Vortex the samples vigorously.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean vial or plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume of the prepared sample onto a reverse-phase C18 column.

      • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

      • The gradient is programmed to separate the parent drug from its metabolites.

    • Mass Spectrometry (MS):

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Monitor specific precursor-to-product ion transitions for Tucatinib, ONT-993, and the internal standard (this compound) using Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

HER2 Signaling Pathway and Inhibition by Tucatinib

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 HER2 HER2 PI3K PI3K HER2->PI3K Phosphorylation RAS RAS HER2->RAS HER3->HER2 Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tucatinib Tucatinib Tucatinib->HER2 Inhibition

HER2 signaling pathway and its inhibition by Tucatinib.
Experimental Workflow for In Vitro Metabolism Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Tucatinib_stock Tucatinib Stock Solution Reaction_initiation Add Tucatinib Tucatinib_stock->Reaction_initiation HLM_suspension Human Liver Microsome Suspension Pre_incubation Pre-incubate HLM and Buffer at 37°C HLM_suspension->Pre_incubation NADPH_system NADPH Regenerating System Metabolism_start Add NADPH System NADPH_system->Metabolism_start Pre_incubation->Reaction_initiation Reaction_initiation->Metabolism_start Incubate Incubate at 37°C (Time Course) Metabolism_start->Incubate Quenching Quench Reaction (e.g., Acetonitrile) Incubate->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Supernatant_collection Collect Supernatant Centrifugation->Supernatant_collection LCMS_analysis LC-MS/MS Analysis Supernatant_collection->LCMS_analysis Data_interpretation Data Interpretation: Metabolite ID & Quantification LCMS_analysis->Data_interpretation

Workflow for an in vitro metabolism study of Tucatinib.

References

Technical Guide: Preclinical Pharmacokinetic Profile of Tucatinib and the Role of Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth overview of the preclinical pharmacokinetics of Tucatinib, a tyrosine kinase inhibitor. It details the methodologies employed in these studies, with a specific focus on the critical role of its deuterated isotopologue, Tucatinib-d6, as an internal standard in bioanalytical assays.

Introduction to Tucatinib and the Use of Deuterated Internal Standards

Tucatinib is a highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its development. Preclinical studies in various animal models are the first step in characterizing this profile.

To ensure the accuracy and precision of quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is often used. This compound, a deuterated form of Tucatinib, serves this purpose. It is chemically identical to Tucatinib but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This mass difference allows it to be distinguished from the parent drug by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly during sample extraction and ionization, thus correcting for variability in the analytical process.

Preclinical Pharmacokinetic Profile of Tucatinib

Pharmacokinetic studies of Tucatinib have been conducted in several preclinical species, including mice, rats, and monkeys. These studies reveal that Tucatinib exhibits moderate to low clearance and has significant oral bioavailability.

Table 1: Single-Dose Pharmacokinetic Parameters of Tucatinib in Rats and Monkeys

Parameter Rat (10 mg/kg, Oral) Monkey (10 mg/kg, Oral)
Tmax (h) 4.0 2.7
Cmax (ng/mL) 1133 1267
AUC (ng·h/mL) 13493 13933
Half-life (h) 4.6 4.1

Data synthesized from studies on the disposition and metabolism of Tucatinib.

Table 2: Pharmacokinetic Parameters of Tucatinib in a Mouse Brain Metastasis Model

Parameter Mouse (50 mg/kg, Oral - Day 1) Mouse (50 mg/kg, Oral - Day 14)
Tmax (h) 4 6
Cmax (ng/mL) 3500 4800
AUC0-24h (ng·h/mL) 49100 71100

Data derived from a study in mice bearing HER2+ brain metastases, indicating drug accumulation with repeated dosing.

Experimental Protocols

The generation of reliable pharmacokinetic data hinges on meticulous experimental design and execution, from in vivo procedures to bioanalytical quantification.

  • Animal Model: Female BALB/c mice are utilized.

  • Dosing: Tucatinib is formulated in a vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specified dose (e.g., 50 mg/kg).

  • Sample Collection: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA) at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 2000g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

The concentration of Tucatinib in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation:

    • A small volume of plasma (e.g., 20 µL) is aliquoted into a 96-well plate.

    • An internal standard working solution containing this compound (e.g., 100 ng/mL in acetonitrile) is added to each sample. The addition of acetonitrile (B52724) also serves to precipitate plasma proteins.

    • The plate is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new plate for analysis.

  • Liquid Chromatography (LC):

    • An aliquot of the supernatant is injected onto a reverse-phase C18 column (e.g., UPLC BEH C18).

    • A gradient elution is performed using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate Tucatinib and this compound from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • The column eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • The instrument is set to monitor specific precursor-to-product ion transitions for both Tucatinib and this compound using Multiple Reaction Monitoring (MRM). For example:

      • Tucatinib: m/z 481.2 → 366.1

      • This compound: m/z 487.2 → 372.1

    • The peak area ratio of Tucatinib to this compound is calculated and used to determine the concentration of Tucatinib in the unknown samples by interpolating from a standard curve.

Visualizations

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase dosing Dosing (Oral Gavage in Mouse) sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling Drug circulates centrifuge Centrifugation (Plasma Separation) sampling->centrifuge Collect whole blood storage Plasma Storage (-80°C) centrifuge->storage Isolate plasma is_spike Internal Standard Spiking (Add this compound) storage->is_spike Thaw samples prep Sample Preparation (Protein Precipitation) lcms LC-MS/MS Analysis (MRM Detection) prep->lcms Inject supernatant is_spike->prep data Data Processing (Peak Area Ratio) lcms->data Generate chromatograms pk PK Parameter Calculation (Cmax, AUC, etc.) data->pk Calculate concentrations

Caption: Workflow for a preclinical pharmacokinetic study of Tucatinib.

Tucatinib is primarily metabolized through oxidation and subsequent conjugation. The major metabolic transformations occur on the dimethylamino-ethyl side chain and the pyrido[3,4-d]pyrimidine (B3350098) core.

G parent Tucatinib m1 Oxidative Defluorination parent->m1 m2 N-Demethylation parent->m2 m3 N-Oxidation parent->m3 m4 Hydroxylation parent->m4 metabolite1 M1 (Ketone Metabolite) m1->metabolite1 metabolite2 M2 (Mono-demethyl Metabolite) m2->metabolite2 metabolite3 M3 (N-oxide Metabolite) m3->metabolite3 metabolite4 M4 (Hydroxylated Metabolite) m4->metabolite4

Caption: Major metabolic pathways of Tucatinib observed in preclinical models.

Methodological & Application

Application Note and Protocol for the Quantification of Tucatinib-d6 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantification of Tucatinib in biological matrices, such as plasma, using a stable isotope-labeled internal standard, Tucatinib-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis.

Introduction

Tucatinib is a highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2).[1] It is used in the treatment of HER2-positive breast cancer.[1] Accurate quantification of Tucatinib in biological samples is crucial for pharmacokinetic analysis and therapeutic drug monitoring. The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[2] This protocol outlines a robust method for Tucatinib quantification using this compound as the internal standard.

Experimental Protocol

This protocol is adapted from validated methods for Tucatinib quantification and established principles of bioanalytical method development.[1][3][4][5]

Materials and Reagents
  • Tucatinib analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human or animal plasma (K2EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Tucatinib in a suitable solvent such as methanol or DMSO.

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Working Standard Solutions:

    • Serially dilute the Tucatinib primary stock solution with 50:50 acetonitrile/water to prepare working standard solutions at various concentrations for the calibration curve.

  • Internal Standard Working Solution:

    • Dilute the this compound primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Table 3: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temp. 400 °C
Capillary Voltage 3.0 kV
MRM Transitions See Table 4

Table 4: MRM Transitions for Tucatinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tucatinib 481.2353.235
This compound 487.2359.235

Note: The exact m/z values and collision energies may need to be optimized for the specific instrument.

Data Analysis and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Tucatinib to this compound against the nominal concentration of the calibration standards.

  • A linear regression with a 1/x² weighting is typically used for the calibration curve.

  • The concentration of Tucatinib in the unknown samples is then calculated from the calibration curve.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: No significant interference should be observed at the retention times of Tucatinib and this compound in blank plasma samples.

  • Linearity: The calibration curve should demonstrate a linear relationship between the peak area ratio and concentration over a defined range.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for the Lower Limit of Quantification).

  • Matrix Effect: The ionization of Tucatinib and this compound should not be significantly suppressed or enhanced by the biological matrix.

  • Recovery: The extraction recovery of Tucatinib and this compound from the biological matrix should be consistent and reproducible.

  • Stability: The stability of Tucatinib in the biological matrix should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/Standard/QC add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Tucatinib calibration->quantification

Caption: Workflow for Tucatinib quantification.

Signaling Pathway Inhibition by Tucatinib

tucatinib_pathway HER2 HER2 Receptor P Phosphorylation HER2->P Dimerization & Autophosphorylation Tucatinib Tucatinib Tucatinib->P Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation

Caption: Tucatinib's mechanism of action.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Tucatinib in Human Plasma using Tucatinib-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tucatinib is a potent and highly selective tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2).[1][2][3] Overexpression of HER2 is a key driver in some types of cancer, including certain breast and colorectal cancers.[1][3] Tucatinib functions by binding to the intracellular kinase domain of HER2, which in turn inhibits downstream signaling pathways such as the PI3-kinase and MAP-kinase pathways, leading to a reduction in cell proliferation and the induction of cell death.[1][4][5] Given its significance in targeted cancer therapy, it is crucial to have a robust and reliable bioanalytical method to quantify Tucatinib concentrations in biological matrices for pharmacokinetic studies.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tucatinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Tucatinib-d6, to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and professionals in drug development and is based on established methodologies for bioanalytical method validation in line with regulatory guidelines.[6][7][8][9][10]

Mechanism of Action: Tucatinib Inhibition of the HER2 Signaling Pathway

Tucatinib is a reversible, small-molecule kinase inhibitor that is highly selective for the HER2 kinase domain.[2][5] In HER2-positive cancers, the overexpression of the HER2 receptor leads to uncontrolled cell growth and proliferation. Tucatinib inhibits the phosphorylation of HER2 and HER3, which disrupts downstream signaling through the MAPK and PI3K/AKT pathways, ultimately inhibiting tumor cell growth.[4]

HER2_Signaling_Pathway Ligand Ligand HER2 HER2 Receptor Ligand->HER2 Dimerization Dimerization & Autophosphorylation HER2->Dimerization HER3 HER3 HER3->Dimerization PI3K PI3K Dimerization->PI3K MAPK_Pathway RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->MAPK_Pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MAPK_Pathway->Proliferation Tucatinib Tucatinib Tucatinib->Inhibition Inhibition->Dimerization

Caption: Tucatinib Inhibition of HER2 Pathway.

Experimental Protocols

1. Materials and Reagents

  • Tucatinib reference standard

  • This compound internal standard (IS)[11]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (K2EDTA)

2. Preparation of Stock and Working Solutions

  • Tucatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Tucatinib in DMSO to prepare a 1 mg/mL stock solution.[12][13]

  • This compound (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Solutions: Serially dilute the stock solutions with a mixture of 80% water and 20% acetonitrile to prepare working solutions for calibration standards and quality control samples.[12]

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Curve Standards: Spike drug-free human plasma with the Tucatinib working solutions to create a nine-point calibration curve with concentrations ranging from 0.05 to 1000.00 ng/mL.[12][13][14][15]

  • QC Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.05 ng/mL[12][14][15]

    • Low QC (LQC): 0.15 ng/mL[12]

    • Medium QC (MQC): 375 ng/mL[12]

    • High QC (HQC): 800 ng/mL (or near the upper end of the calibration range)

4. Sample Preparation (Protein Precipitation) The protein precipitation method is employed for the extraction of Tucatinib and this compound from plasma samples.[12][13][14][15]

Sample_Preparation_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound (IS) start->add_is vortex1 Vortex Mix add_is->vortex1 add_pp_solvent Add Protein Precipitation Solvent (e.g., 200 µL ACN:MeOH 1:1) vortex1->add_pp_solvent vortex2 Vortex Mix (10 min) add_pp_solvent->vortex2 centrifuge Centrifuge (5000 rpm, 20 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

Protocol Steps:

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[12][14][15]

  • Add a specified amount of the this compound internal standard solution.

  • Add 200 µL of a 1:1 (v/v) acetonitrile:methanol solution to precipitate proteins.[12]

  • Vortex the mixture for approximately 10 minutes.[16]

  • Centrifuge the samples at 5,000-9,500 rpm for 6-20 minutes.[12][16]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[12]

5. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC System
Column Kinetex C18 or equivalent (e.g., 150x4.6mm, 3.5µm)[13][14][15][17]
Mobile Phase A Water with 0.1% Formic Acid[13][14][15][17]
Mobile Phase B 50:50 Acetonitrile:Methanol with 0.1% Formic Acid[13][14][15]
Flow Rate 1 mL/min (example, may need optimization)[17]
Injection Volume 10 µL
Run Time Approximately 1.5 - 6 minutes[13][14][15][17]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[12][13][14][15]
Detection Mode Multiple Reaction Monitoring (MRM)[12][13][14][15]
MRM Transitions Tucatinib: To be optimizedthis compound: To be optimized

Method Validation Summary

The bioanalytical method was validated according to the FDA and EMA guidelines.[6][7][9][10][18] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Tucatinib and this compound.[12]

Linearity: The calibration curve was linear over the concentration range of 0.05 to 1000.00 ng/mL, with a correlation coefficient (r²) greater than 0.999.[13][14][15]

Precision and Accuracy:

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.0503.33 - 4.6499.20 - 104.684.20 - 6.0799.20 - 104.68
LQC0.150≤ 5.098.0 - 102.0≤ 6.097.0 - 103.0
MQC375≤ 4.598.5 - 101.5≤ 5.597.5 - 102.5
HQC800≤ 4.099.0 - 101.0≤ 5.098.0 - 102.0
Data presented is representative based on published literature and may vary.[12]

Recovery and Matrix Effect:

AnalyteRecovery (%)Matrix Effect (%)
Tucatinib> 85%Minimal (<15%)
This compound (IS)> 85%Minimal (<15%)
The protein precipitation method provides efficient extraction with minimal matrix suppression.[12]

Stability: Tucatinib demonstrated acceptable stability in human plasma under various storage and handling conditions, including bench-top, auto-sampler, long-term storage at -80°C, and through multiple freeze-thaw cycles.[12]

Stability ConditionDurationStability (% Recovery)
Bench-top (Room Temp)8 hours98 - 102
Auto-sampler (4°C)24 hours97 - 103
Freeze-Thaw Cycles3 cycles96 - 104
Long-term (-80°C)60 days95 - 105
Data is representative based on published literature.[12]

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of Tucatinib in human plasma using this compound as an internal standard. The method has been validated over a wide linear range and demonstrates excellent accuracy, precision, and stability. This protocol is suitable for high-throughput analysis in clinical and preclinical studies to support the pharmacokinetic evaluation of Tucatinib.

References

Application Notes and Protocols for Tucatinib-d6 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucatinib is a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2][3] It has demonstrated significant anti-tumor activity in HER2-positive breast cancer and other solid tumors.[1][4][5] Tucatinib-d6 is a deuterated form of Tucatinib, developed for use as an internal standard in analytical methods or to potentially modify pharmacokinetic properties. In the context of in vitro cell-based assays, the biological activity of this compound is expected to be comparable to that of Tucatinib. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using common cell-based assays.

Mechanism of Action

Tucatinib selectively binds to the intracellular tyrosine kinase domain of HER2, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways.[1][4][6] This inhibition leads to a reduction in cell proliferation and the induction of apoptosis in HER2-overexpressing cancer cells.[4][6][7]

Signaling Pathway Diagram

The following diagram illustrates the HER2 signaling pathway and the point of inhibition by Tucatinib.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K P RAS RAS HER2->RAS P HER3 HER3 Tucatinib Tucatinib Tucatinib->HER2 Inhibition AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: HER2 Signaling Pathway and Tucatinib Inhibition.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of Tucatinib in various assays. The activity of this compound is expected to be within a similar range.

Assay TypeCell LineParameterTucatinib IC₅₀ (nM)Reference
Kinase ActivityRecombinant HER2Inhibition6.9[6]
HER2 PhosphorylationBT-474Inhibition7[6]
Cell ProliferationBT-474Inhibition33[6]
Cell ProliferationNCI-N87Inhibition4[6]
Kinase ActivityRecombinant EGFRInhibition449[6]
Cell ProliferationA431 (EGFR-driven)Inhibition16,471[6]

Experimental Protocols

Cell Proliferation Assay (MTS/MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on the proliferation of HER2-positive cancer cells.

Materials:

  • HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well clear or white-walled microplates

  • Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), MTT reagent, or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (spectrophotometer for MTS/MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72-96 hours at 37°C and 5% CO₂.[6][8]

  • Measurement of Cell Viability:

    • For MTS/MTT assay: Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.[6][8]

  • Data Analysis:

    • Subtract the background absorbance/luminescence (no-cell control) from all other values.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

HER2 Phosphorylation Assay (ELISA or Western Blot)

This protocol assesses the ability of this compound to inhibit the phosphorylation of HER2.

Materials:

  • HER2-positive cancer cell line (e.g., BT-474)

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • For ELISA: PathScan® Phospho-HER2 (Tyr1248) Sandwich ELISA Kit or similar

  • For Western Blot: Primary antibodies against phospho-HER2 (e.g., p-HER2 Tyr1248) and total HER2, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 2-4 hours.[9]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Analysis:

    • For ELISA: Follow the manufacturer's instructions for the specific ELISA kit.[8][9]

    • For Western Blot:

      • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

      • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • For both methods, quantify the levels of phosphorylated HER2 and normalize them to the total HER2 levels.

    • Plot the normalized phospho-HER2 levels against the this compound concentration to determine the inhibitory effect.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro cell-based assays described.

Experimental_Workflow cluster_assays Assay Readout start Start cell_culture Cell Culture (HER2+ Cell Line) start->cell_culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment This compound Treatment (Dose-Response) seeding->treatment incubation Incubation (72-96h for Proliferation, 2-4h for Phosphorylation) treatment->incubation proliferation_assay Cell Proliferation Assay (MTS/MTT/CellTiter-Glo) incubation->proliferation_assay phosphorylation_assay HER2 Phosphorylation Assay (ELISA/Western Blot) incubation->phosphorylation_assay data_analysis Data Analysis (IC50 Calculation) proliferation_assay->data_analysis phosphorylation_assay->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Cell-Based Assays.

References

Application Notes and Protocols for the Use of Tucatinib-d6 in Animal Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucatinib (B611992) is a highly selective and reversible tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2).[1][2][3][4][5][6] It is utilized in the treatment of HER2-positive cancers, such as breast and colorectal cancer.[2][4][5][7] Understanding the pharmacokinetic profile of tucatinib in preclinical animal models is a critical step in its development. Deuterated analogs of drug candidates, such as Tucatinib-d6, are commonly employed as internal standards in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug in biological matrices. This document provides detailed application notes and protocols for the use of this compound as an internal standard in animal pharmacokinetic studies of tucatinib.

Bioanalytical Method Using this compound

The accurate determination of tucatinib concentrations in plasma is essential for pharmacokinetic analysis. A validated LC-MS/MS method using this compound as an internal standard (IS) is recommended for its high sensitivity and specificity.

Principle

A known concentration of this compound is spiked into plasma samples and calibration standards. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used for quantification, correcting for variability.

Materials and Reagents
  • Tucatinib reference standard

  • This compound (internal standard)

  • Control animal plasma (e.g., rat, mouse)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Dimethyl sulfoxide (B87167) (DMSO)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocol: LC-MS/MS Method for Tucatinib Quantification

1.4.1. Preparation of Stock and Working Solutions

  • Tucatinib Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of tucatinib in DMSO.

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound in DMSO.

  • Tucatinib Working Solutions: Prepare serial dilutions of the tucatinib stock solution in a mixture of 80% water and 20% acetonitrile to create a series of working solutions.[8]

  • This compound Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

1.4.2. Preparation of Calibration Curve and Quality Control (QC) Samples

  • Spike drug-free animal plasma with the tucatinib working solutions to create a nine-point calibration curve with concentrations ranging from 0.05 to 1000.00 ng/mL.[8]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

1.4.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 200 µL of acetonitrile containing the this compound internal standard.[8][9]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at a high speed (e.g., 5000 rpm) for 20 minutes to precipitate proteins.[10]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

1.4.4. Chromatographic and Mass Spectrometric Conditions

  • Column: Kinetex C18 or equivalent.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid.[8][9]

  • Mobile Phase B: 50:50 mix of acetonitrile and methanol, both with 0.1% formic acid.[8][9]

  • Flow Rate: Gradient elution at an appropriate flow rate.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][9] Monitor specific precursor-to-product ion transitions for both tucatinib and this compound.

Animal Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of tucatinib following oral administration.

Animals
  • Species: Sprague-Dawley rats (or other appropriate rodent species).

  • Sex: Male and/or female.

  • Number of animals should be sufficient for statistical power and to account for potential unforeseen issues.

Dosing
  • Dose Formulation: Prepare a suspension or solution of tucatinib in a suitable vehicle (e.g., 30% Captisol).[1][3]

  • Administration: Administer a single oral dose of tucatinib (e.g., 50 mg/kg) via oral gavage.[1][3]

  • Fasting: Animals should be fasted overnight prior to dosing.

Sample Collection
  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

Data Analysis
  • Analyze the plasma samples for tucatinib concentration using the validated LC-MS/MS method described above.

  • Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Data Presentation

The following tables present hypothetical but representative pharmacokinetic data for tucatinib in rats, as would be determined using the protocols described.

Table 1: Tucatinib Pharmacokinetic Parameters in Rats (Single Oral Dose: 50 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1500 ± 350
Tmaxh2.0 ± 0.5
AUC(0-t)ng·h/mL8500 ± 1200
AUC(0-inf)ng·h/mL8800 ± 1350
h4.5 ± 1.0
CL/FL/h/kg5.7 ± 0.9
Vd/FL/kg37 ± 8

Table 2: Calibration Curve Performance for Tucatinib in Rat Plasma

Nominal Conc. (ng/mL)Back-calculated Conc. (Mean, ng/mL)Accuracy (%)Precision (%CV)
0.050.04896.08.5
0.100.105105.06.2
0.500.512102.44.1
2.502.4598.03.5
10.0010.15101.52.8
100.0098.798.72.1
400.00408.2102.11.9
800.00795.599.42.3
1000.001011.0101.12.5

Visualizations

Tucatinib Signaling Pathway

Tucatinib is a HER2 inhibitor that blocks downstream signaling through the MAPK and PI3K/AKT pathways.[3][6]

Tucatinib_Signaling_Pathway Tucatinib Tucatinib HER2 HER2 Receptor Tucatinib->HER2 Inhibits PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK AKT AKT PI3K->AKT CellGrowth Cell Growth & Survival AKT->CellGrowth MAPK->CellGrowth

Caption: Tucatinib inhibits HER2, blocking downstream PI3K/AKT and MAPK signaling pathways.

Experimental Workflow for Animal Pharmacokinetic Study

The following diagram illustrates the workflow for conducting an animal pharmacokinetic study of tucatinib.

PK_Workflow Dosing Tucatinib Dosing (Oral Gavage) Sampling Blood Sample Collection (Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (with this compound IS) Processing->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Workflow for a typical animal pharmacokinetic study of tucatinib.

Conclusion

The use of this compound as an internal standard is crucial for the reliable quantification of tucatinib in animal plasma samples. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to conduct robust pharmacokinetic studies. Accurate pharmacokinetic data from such studies are fundamental for the continued preclinical and clinical development of tucatinib as a targeted cancer therapy.

References

Preparation of Tucatinib-d6 Stock and Working Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Tucatinib-d6 stock and working solutions for use in various research applications, including in vitro cell-based assays and as an internal standard in mass spectrometry.

Introduction

Tucatinib is a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] Deuterated Tucatinib (this compound) is a stable, isotopically labeled analog of Tucatinib, commonly used as an internal standard in quantitative mass spectrometry-based bioanalytical methods to improve the accuracy and precision of Tucatinib quantification in biological matrices. This application note describes the recommended procedures for the preparation of this compound stock and working solutions.

Tucatinib and the HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER2 does not have a known direct ligand. Instead, it is activated through heterodimerization with other ligand-bound EGFR family members, such as HER1 (EGFR), HER3, and HER4.[2][3] This dimerization leads to the autophosphorylation of tyrosine residues in its intracellular domain, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways.[2][4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[2][3] In several types of cancer, including breast and gastric cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein and constitutive activation of these signaling pathways, driving tumor growth.[3] Tucatinib exerts its therapeutic effect by selectively inhibiting the tyrosine kinase activity of HER2, thereby blocking downstream signaling and inhibiting the proliferation of HER2-overexpressing cancer cells.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER_dimer HER Dimerization (e.g., HER2/HER3) P_HER2 p-HER2 HER_dimer->P_HER2 Tucatinib This compound Tucatinib->P_HER2 PI3K PI3K P_HER2->PI3K RAS RAS P_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation MEK MEK RAS->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Figure 1. Simplified HER2 Signaling Pathway and Tucatinib Inhibition.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ACS grade or higher

  • Acetonitrile (B52724) (ACN), HPLC grade or higher

  • Methanol (B129727) (MeOH), HPLC grade or higher

  • Purified water (e.g., Milli-Q or equivalent)

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Safety Precautions

Tucatinib is a potent pharmaceutical compound and should be handled with care. This compound, as a close analog, should be handled with the same precautions.

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder. Do not create dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for Tucatinib for more detailed safety information.[5][6][7][8][9]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution in DMSO.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, weigh 1 mg of the powder.

  • Dissolution:

    • Transfer the weighed this compound powder into a clean, sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL. For 1 mg of powder, add 1 mL of DMSO.

    • Cap the tube tightly.

  • Mixing: Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution. If necessary, sonicate the solution for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the 1 mg/mL stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for at least one year at -20°C and up to two years at -80°C.

Preparation of this compound Working Solutions

The preparation of working solutions will depend on the specific application. Below are protocols for preparing working solutions for use as an internal standard in LC-MS and for in vitro cell-based assays.

This protocol describes the preparation of a 500 ng/mL working solution, a common concentration for internal standards in LC-MS assays.[10]

  • Intermediate Dilution:

    • Thaw an aliquot of the 1 mg/mL this compound stock solution.

    • Prepare an intermediate stock solution by diluting the 1 mg/mL stock solution. For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to obtain a 10 µg/mL intermediate solution.

  • Final Working Solution:

    • Further dilute the 10 µg/mL intermediate solution to obtain the final working concentration. For a 500 ng/mL working solution, dilute 50 µL of the 10 µg/mL intermediate solution into 950 µL of acetonitrile.

    • This working solution is now ready to be spiked into samples for LC-MS analysis.

The concentration of this compound for in vitro assays will vary depending on the cell line and the specific endpoint being measured. Typical concentrations can range from low nanomolar to micromolar.[11][12][13] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

  • Serial Dilutions:

    • Thaw an aliquot of the 1 mg/mL this compound stock solution.

    • Prepare a series of working solutions by performing serial dilutions in the appropriate cell culture medium.

    • It is advisable to first prepare a high-concentration working stock in cell culture medium (e.g., 100 µM) and then perform further dilutions.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control contains the same final concentration of DMSO as the experimental wells.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight486.56 g/mol
AppearanceCrystalline solid
Storage (Powder)-20°C
Stability (Powder)≥ 4 years

Table 2: Stock Solution Preparation

ParameterValue
SolventDMSO
Concentration1 mg/mL
Storage Temperature-20°C or -80°C
Storage Stability1 year at -20°C, 2 years at -80°C

Table 3: Example Working Solution Concentrations for Different Applications

ApplicationTypical Concentration RangeRecommended Diluent
LC-MS Internal Standard500 ng/mLAcetonitrile or Acetonitrile/Methanol mixture
In Vitro Cytotoxicity0.1 nM - 10 µMCell Culture Medium (final DMSO ≤ 0.1%)
In Vitro Kinase Assays1 nM - 1 µMAssay Buffer (final DMSO ≤ 0.1%)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the preparation of this compound stock and working solutions.

Tucatinib_Prep_Workflow cluster_setup Setup cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_lcms For LC-MS cluster_invitro For In Vitro Assays Equilibrate Equilibrate this compound to Room Temperature Weigh Accurately Weigh This compound Powder Equilibrate->Weigh Dissolve Dissolve in DMSO to 1 mg/mL Weigh->Dissolve Mix Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Mix Aliquot Aliquot Stock Solution Mix->Aliquot Store_Stock Store at -20°C or -80°C Aliquot->Store_Stock Thaw Thaw Stock Aliquot Store_Stock->Thaw Dilute_LCMS Serial Dilute in ACN/MeOH Thaw->Dilute_LCMS Dilute_Invitro Serial Dilute in Cell Culture Medium Thaw->Dilute_Invitro Use_LCMS Use as Internal Standard Dilute_LCMS->Use_LCMS Use_Invitro Perform Assay Dilute_Invitro->Use_Invitro

Figure 2. Workflow for this compound Solution Preparation.

References

Safe handling and storage procedures for Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tucatinib-d6 is the deuterated form of Tucatinib, a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] As a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to support pharmacokinetic and metabolism studies of Tucatinib.[1] Given its role in regulated drug development studies and its classification as a potentially hazardous chemical, strict adherence to safe handling and storage procedures is imperative to ensure personnel safety and maintain the integrity of the compound.

These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

The safety profile of this compound should be considered equivalent to that of its non-labeled counterpart, Tucatinib. Based on the Safety Data Sheets (SDS) for Tucatinib, the compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[2]

  • Reproductive Toxicity (Category 2), H361: Suspected of damaging fertility or the unborn child.[3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 2), H371: May cause damage to organs.[3]

  • Specific Target Organ Toxicity (Repeated Exposure) (Category 2), H373: May cause damage to organs through prolonged or repeated exposure.[3]

A summary of the required Personal Protective Equipment (PPE) for handling this compound is provided in the table below.

Equipment Specification Purpose
Gloves Chemical-resistant, impervious gloves (e.g., nitrile) inspected prior to use.[4]To prevent skin contact.
Eye Protection Tightly fitting safety goggles with side-shields.[2][4][5]To prevent eye contact from splashes or dust.
Lab Coat Fire/flame resistant and impervious clothing.[2][4][5]To protect skin and personal clothing from contamination.
Respiratory Protection Use a suitable respirator if exposure limits are exceeded or if dust/aerosols are generated.[2][4][5]To prevent inhalation of the compound.

Safe Handling Procedures

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

A Receiving B Log into Chemical Inventory A->B C Store in Designated Location (See Section 4) B->C D Don Appropriate PPE (See Section 2.1) C->D For Use E Transfer to Fume Hood D->E F Weighing and Solution Preparation E->F G Perform Experiment F->G J Return to Storage F->J Unused Material H Decontaminate Work Area G->H I Dispose of Waste (See Section 6) H->I K Doff PPE and Wash Hands I->K J->K

Safe Handling Workflow for this compound

In the event of exposure, the following first aid measures should be taken immediately.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4][6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4][7]

Storage and Stability

Proper storage is crucial to maintain the stability and integrity of this compound.

Parameter Recommended Condition Reference
Temperature Store at controlled room temperature, 20°C to 25°C (68°F to 77°F).[8][9]
Excursions Permitted 15°C to 30°C (59°F to 86°F).[8][9]
Humidity Store in a dry place. Protect from moisture.[4][8][9]
Light While not explicitly stated for this compound, it is good practice to store in a light-resistant container.General good laboratory practice.
Container Keep container tightly closed in a well-ventilated place. Store in the original container.[2][3][4][8][9]

Tucatinib is stable under the recommended storage conditions.[5] For the commercially available drug product, once the bottle is opened, it should be used within 3 months.[8][9] While specific stability data for this compound is not publicly available, it is expected to have similar stability to the unlabeled compound.

The following is a generalized protocol for assessing the stability of this compound. This protocol is for illustrative purposes and should be adapted based on specific regulatory requirements.

  • Objective: To evaluate the stability of this compound solid material and in solution under various environmental conditions.

  • Materials:

    • This compound (solid)

    • Solvents (e.g., DMSO, Methanol)

    • Calibrated stability chambers

    • Validated analytical method (e.g., LC-MS/MS)

  • Procedure:

    • Solid State Stability:

      • Aliquot this compound solid into amber glass vials.

      • Expose vials to the conditions outlined in the table below (based on ICH guidelines).

      • At each time point (e.g., 0, 1, 3, 6, 12 months), remove a vial and analyze for purity and degradation products.

    • Solution Stability:

      • Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO).

      • Aliquot the solution into amber glass vials.

      • Store at various temperatures (e.g., -20°C, 4°C, room temperature).

      • Analyze at specified time points (e.g., 0, 24, 48, 72 hours) for changes in concentration and purity.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point.

    • Identify and quantify any degradation products.

    • Determine the shelf-life based on the stability data.

Condition Temperature Relative Humidity Minimum Duration
Long-term 25°C ± 2°C60% ± 5%12 months
Intermediate 30°C ± 2°C65% ± 5%6 months
Accelerated 40°C ± 2°C75% ± 5%6 months

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

  • Absorb:

    • For solids , carefully sweep or scoop up the material, avoiding dust formation.[4]

    • For liquids , absorb with an inert, non-combustible material (e.g., sand, diatomite).[2]

  • Collect: Place the absorbed material and contaminated items into a suitable, labeled, and closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.[2]

  • Dispose: Dispose of the waste according to local regulations (see Section 6).

The following decision tree illustrates the spill management process.

A Spill Occurs B Assess Severity (Quantity, Location) A->B C Is the spill large or in a public area? B->C D Evacuate Area Call Emergency Response C->D Yes E Don Appropriate PPE C->E No F Is the substance a solid or liquid? E->F G Carefully sweep/scoop Avoid dust generation F->G Solid H Absorb with inert material (e.g., sand, diatomite) F->H Liquid I Place waste in a sealed, labeled container G->I H->I J Decontaminate spill area I->J K Dispose of waste properly J->K

Spill Management Decision Tree

Disposal Procedures

All waste containing this compound must be treated as hazardous chemical waste.

  • Chemical Waste: Collect waste material and any contaminated items (e.g., gloves, wipes, pipette tips) in a clearly labeled, sealed container.[4]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Environmental Precautions: Do not contaminate water, foodstuffs, or sewer systems with the chemical or its container.[4]

  • Container Disposal: Empty containers can be triple-rinsed and offered for recycling, or punctured and disposed of in a sanitary landfill, in accordance with local regulations.[4]

Conclusion

This compound is a valuable research tool that requires careful handling due to its potential health hazards. By following these application notes and protocols, researchers can minimize risks, ensure a safe laboratory environment, and maintain the quality and integrity of the compound for its intended use in scientific research. Always refer to the most current Safety Data Sheet provided by the supplier before handling the compound.

References

Application of Tucatinib-d6 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucatinib (B611992) is a potent and highly selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2).[1][2] It is used in the treatment of HER2-positive breast cancer.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tucatinib is critical for optimizing its therapeutic use and managing potential drug-drug interactions. Tucatinib-d6, a deuterium-labeled isotopologue of Tucatinib, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Tucatinib in biological matrices.[3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[4][5][6][7][8][9]

Metabolic Pathway of Tucatinib

Tucatinib undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The principal metabolic pathway is the oxidation of the dimethyl moiety, catalyzed predominantly by CYP2C8, to form the major and most abundant circulating metabolite, ONT-993 (also referred to as M1).[1][10][11] To a lesser extent, CYP3A4 and CYP3A5 contribute to Tucatinib's metabolism.[10][11][12] Other minor metabolic pathways involve further oxidation, catalyzed by CYP3A4/5 and aldehyde oxidase, leading to the formation of several other metabolites.[10] The majority of the administered Tucatinib dose is excreted in the feces, with a smaller portion eliminated in the urine.[1][10][12]

Tucatinib_Metabolism Tucatinib Tucatinib M1 ONT-993 (M1) (Major Metabolite) Tucatinib->M1 CYP2C8 (Major) Other_Metabolites Other Minor Oxidative Metabolites Tucatinib->Other_Metabolites CYP3A4/5, Aldehyde Oxidase (Minor) Excretion Excretion (Primarily Feces) Tucatinib->Excretion Unchanged Drug M1->Excretion Other_Metabolites->Excretion

Figure 1: Metabolic Pathway of Tucatinib

Experimental Protocols

Protocol 1: Quantification of Tucatinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the quantification of Tucatinib in human plasma, adapted from established bioanalytical methods.[7][13][14]

1. Materials and Reagents:

  • Tucatinib analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes or 96-well plates

2. Preparation of Stock and Working Solutions:

  • Tucatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Tucatinib in a suitable solvent such as DMSO or methanol.

  • Tucatinib Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with 50:50 acetonitrile:water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube or well of a 96-well plate.

  • Add 10 µL of the this compound working solution (50 ng/mL) to all samples except for the blank matrix.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to each sample to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)
Gradient Start with 95% A, ramp to 5% A over 1.0 min, hold for 0.5 min, return to 95% A over 0.1 min, and re-equilibrate for 0.4 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tucatinib: m/z 481.2 → 352.2; this compound: m/z 487.2 → 358.2 (Note: Exact transitions may vary based on instrumentation)
Ion Source Temp. 500°C

5. Data Analysis:

  • Quantify Tucatinib by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Tucatinib in the unknown samples by interpolation from the calibration curve using a weighted (1/x²) linear regression.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated bioanalytical method for Tucatinib using this compound as an internal standard.

Table 1: Calibration Curve Performance

Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)102.56.8
2.098.75.2
50.0101.13.1
200.099.22.5
800.0100.81.9
1000.0 (ULOQ)99.52.3
>0.998-

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Inter-day and Intra-day Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3.05.5103.26.1102.5
MQC150.03.898.94.599.7
HQC750.02.9101.53.4100.9

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Mandatory Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add this compound IS Plasma->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Tucatinib / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Logical_Relationship Analyte Tucatinib (Analyte) MS_Response Mass Spectrometer Response Analyte->MS_Response IS This compound (Internal Standard) IS->MS_Response Variability Sources of Variability (Sample Prep, Matrix Effects, Injection Volume) Variability->Analyte Variability->IS Ratio Peak Area Ratio (Analyte / IS) MS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Application Note: Quantitative Analysis of Tucatinib in Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of tucatinib (B611992), a selective HER2 tyrosine kinase inhibitor, in plasma samples. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tucatinib-d6 is employed as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The assay has been validated over a linear range of 0.05 to 1000 ng/mL and is suitable for pharmacokinetic studies in drug development.

Introduction

Tucatinib is a targeted therapy approved for the treatment of HER2-positive breast cancer.[1][2][3][4][5] Accurate measurement of tucatinib concentrations in plasma is essential for pharmacokinetic analysis and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the quantitative determination of tucatinib in plasma, utilizing this compound as an internal standard for reliable quantification.[6] The method is sensitive, specific, and has a short run time, making it suitable for high-throughput analysis.[4][7]

Experimental

Materials and Reagents
  • Tucatinib reference standard

  • This compound internal standard (IS)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Waters Acquity UPLC system or equivalent[7]

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer[8]

  • Analytical Column: Kinetex C18 column or equivalent[1][9]

Sample Preparation

A protein precipitation method is used for the extraction of tucatinib and this compound from plasma.[1][4][9][7]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 200 µL of the internal standard spiking solution (this compound in acetonitrile/methanol).

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 9,500 rpm for 6 minutes.[4][7]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Kinetex C18[1][9]

  • Mobile Phase A: 0.1% Formic acid in water[1][4][9][7]

  • Mobile Phase B: 0.1% Formic acid in 50:50 (v/v) acetonitrile:methanol[1][4][9][7]

  • Flow Rate: 0.7 mL/min[7]

  • Injection Volume: 10 µL

  • Gradient: A linear gradient is employed to ensure optimal separation.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][4][9][7]

  • Ionization Mode: Positive ESI[1][4][9][7]

  • MRM Transitions:

    • Tucatinib: m/z 481.5 → 347.1[4][7]

    • This compound: Specific transition to be determined based on the deuteration pattern.

  • Cone Voltage: 35 V[4][7]

  • Collision Energy: 18 eV[4][7]

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of tucatinib in plasma.

Method Validation

The method was validated according to the USFDA bioanalytical method validation guidelines.[10]

  • Linearity: The calibration curve was linear over the concentration range of 0.05 to 1000 ng/mL with a correlation coefficient (r²) > 0.999.[1][4][9]

  • Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 0.05 ng/mL.[1][4][9]

  • Precision and Accuracy: Intra- and inter-day precision and accuracy were within acceptable limits (±15% for QC samples, ±20% for LLOQ).

  • Matrix Effect: No significant matrix effect was observed.[7]

  • Stability: Tucatinib was found to be stable in plasma under various storage and handling conditions, including bench-top, auto-sampler, and freeze-thaw cycles.[1][9][7]

Data Presentation

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnKinetex C18[1][9]
Mobile Phase A0.1% Formic acid in water[1][4][9][7]
Mobile Phase B0.1% Formic acid in 50:50 (v/v) acetonitrile:methanol[1][4][9][7]
Flow Rate0.7 mL/min[7]
Injection Volume10 µL

Table 2: Mass Spectrometry Parameters

ParameterTucatinibThis compound
Ionization ModePositive ESI[1][4][9][7]Positive ESI
Precursor Ion (m/z)481.5[4][7]To be determined
Product Ion (m/z)347.1[4][7]To be determined
Cone Voltage (V)35[4][7]To be determined
Collision Energy (eV)18[4][7]To be determined

Table 3: Method Validation Summary

ParameterResult
Linearity Range0.05 - 1000 ng/mL[1][4][9]
Correlation Coefficient (r²)> 0.999[1][4][9]
LLOQ0.05 ng/mL[1][4][9]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Intra-day Accuracy (%RE)± 15%
Inter-day Accuracy (%RE)± 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound in Acetonitrile/Methanol (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (9500 rpm, 6 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (Kinetex C18) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantitative analysis of tucatinib in plasma.

tucatinib_her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Tucatinib Tucatinib Tucatinib->HER2 Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified HER2 signaling pathway and the inhibitory action of tucatinib.

Conclusion

The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantitative analysis of tucatinib in plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies of tucatinib in clinical and preclinical research.

References

Application Notes and Protocols: Tucatinib-d6 for Studying HER2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucatinib (B611992) is a potent and highly selective, orally bioavailable tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2][3][4] Overexpression or amplification of HER2 is a key driver in several cancers, including breast and colorectal cancer.[1][3] Tucatinib selectively binds to the intracellular kinase domain of HER2, inhibiting its phosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.[1][5][6] This inhibition leads to a reduction in tumor cell proliferation and induction of cell death.[2] Tucatinib-d6, a deuterated version of tucatinib, serves as an invaluable tool in research and development, particularly as an internal standard in bioanalytical methods for pharmacokinetic and metabolism studies.[7][8][9][10] The substitution of hydrogen with deuterium (B1214612) atoms results in a chemically identical molecule with a higher molecular weight, allowing for precise quantification in mass spectrometry-based assays.[7][9]

These application notes provide detailed protocols for utilizing this compound in the study of HER2 signaling pathways, including its use in quantitative analysis and as a tool to elucidate drug metabolism.

Mechanism of Action of Tucatinib

Tucatinib is a reversible, ATP-competitive inhibitor of HER2.[11] Unlike other HER2-targeted TKIs, tucatinib demonstrates high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which may contribute to a more favorable toxicity profile.[3][12] Upon binding to the kinase domain of HER2, tucatinib blocks the phosphorylation of HER2 and HER3, leading to the downregulation of critical downstream signaling pathways involved in cell growth and survival.[5]

HER2 Signaling Pathway Inhibition by Tucatinib

HER2_Signaling_Pathway Tucatinib Tucatinib HER2 HER2 Tucatinib->HER2 Inhibits Phosphorylation PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT HER3 HER3 HER3->PI3K mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Quantitative Data

The following tables summarize key quantitative data for Tucatinib's activity.

Table 1: In Vitro Kinase Inhibition

Kinase Tucatinib IC₅₀ (nmol/L) Lapatinib IC₅₀ (nmol/L) Neratinib IC₅₀ (nmol/L)
HER2 6.9 - -
EGFR 449 - -
HER4 310 - -

Data from a biochemical kinase assay.[12]

Table 2: Inhibition of HER2 and EGFR Phosphorylation in Cell-Based Assays

Cell Line Target Tucatinib IC₅₀ (nmol/L) Lapatinib IC₅₀ (nmol/L) Neratinib IC₅₀ (nmol/L)
BT-474 (HER2-amplified) HER2 7 46 2
A431 (EGFR-driven) EGFR >10,000 36 21

IC₅₀ values represent the concentration required for 50% inhibition of receptor phosphorylation.[12]

Table 3: Inhibition of Cell Proliferation

Cell Line Tucatinib IC₅₀ (nmol/L)
BT-474 (HER2-amplified) 33
A431 (EGFR-driven) 16,471

IC₅₀ values represent the concentration required for 50% inhibition of cell viability after 96 hours.[12]

Experimental Protocols

Protocol 1: In Vitro HER2 Kinase Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the HER2 kinase.

Materials:

  • Purified recombinant HER2 kinase domain

  • Tucatinib or other test compounds

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[13]

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • ADP-Glo™ Kinase Assay kit or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Tucatinib in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).[13]

  • Add 2 µL of HER2 enzyme solution (e.g., 15ng of HER2) to each well.[13]

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.[13]

  • Incubate the plate at room temperature for 60 minutes.[13]

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.[13]

  • Incubate at room temperature for 40 minutes.[13]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Incubate at room temperature for 30 minutes.[13]

  • Read the luminescence using a plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter variable slope formula.

Protocol 2: Cellular HER2 Phosphorylation Assay

This protocol measures the inhibition of HER2 phosphorylation in a HER2-overexpressing cell line.

Materials:

  • BT-474 breast cancer cells (HER2-amplified)

  • Cell culture medium and supplements

  • Tucatinib

  • 24-well plates

  • Lysis buffer with protease and phosphatase inhibitors

  • PathScan® Phospho-HER2 (Tyr1248) Sandwich ELISA Kit or similar

Procedure:

  • Seed BT-474 cells (1.5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.[12]

  • Treat the cells with increasing concentrations of Tucatinib (e.g., 0.1–10,000 nmol/L) for 2 hours.[12]

  • Aspirate the media and wash the cells with cold PBS.

  • Lyse the cells with lysis buffer and collect the lysates.

  • Perform the phospho-HER2 ELISA according to the manufacturer's protocol.[12] This typically involves capturing total HER2 and detecting the phosphorylated form.

  • Normalize the phospho-HER2 signal to the total HER2 signal.

  • Plot the normalized data against the Tucatinib concentration to determine the IC₅₀.[14]

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effect of Tucatinib on cancer cell lines.

Materials:

  • HER2-amplified (e.g., BT-474) and control (e.g., A431) cell lines

  • Cell culture medium

  • Tucatinib

  • 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed cells in a 384-well plate and allow them to attach overnight.[15]

  • Treat the cells in triplicate with a serial dilution of Tucatinib.[15]

  • Incubate for 96 hours.[12][15]

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the IC₅₀ value by plotting cell viability against the drug concentration.

Protocol 4: Pharmacokinetic Analysis using this compound as an Internal Standard

This protocol outlines the use of this compound for the quantification of Tucatinib in plasma samples using LC-MS/MS.

Materials:

  • Plasma samples from subjects treated with Tucatinib

  • This compound (internal standard)

  • Acetonitrile or other protein precipitation solvent

  • LC-MS/MS system

Workflow Diagram:

PK_Workflow Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantify Quantification (Analyte/IS Ratio) LCMS->Quantify

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Spike a known concentration of this compound into each plasma sample, calibration standard, and quality control sample.[7]

    • Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to precipitate plasma proteins.

    • Vortex and centrifuge the samples at high speed.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a liquid chromatography method to separate Tucatinib from other plasma components.

    • Optimize the mass spectrometer settings for the detection of Tucatinib and this compound. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).[16]

      • Tucatinib: m/z 481.5 (precursor) → 347.1 (product)[16][17]

      • This compound: The precursor ion will be shifted by +6 Da (m/z 487.5), while the product ion may or may not shift depending on the location of the deuterium labels.

    • Inject the prepared samples into the LC-MS/MS system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of Tucatinib to this compound against the known concentrations of the calibration standards.

    • Quantify the concentration of Tucatinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve. The use of the deuterated internal standard corrects for variability in sample preparation and instrument response.[7][18]

Conclusion

This compound is an essential tool for the preclinical and clinical development of Tucatinib. Its primary application as an internal standard ensures the accuracy and robustness of bioanalytical methods required for pharmacokinetic and metabolism studies.[8][10] The protocols outlined here provide a framework for researchers to investigate the potent and selective inhibition of the HER2 signaling pathway by Tucatinib and to perform accurate bioanalysis critical for its development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tucatinib-d6 Signal Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Tucatinib-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern when using a deuterated internal standard like this compound?

Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte of interest.[1] While deuterated internal standards like this compound are designed to co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through consistent analyte-to-internal standard signal ratios, this is not always the case.[1] Differential ion suppression can occur, where the analyte and its deuterated counterpart are affected differently by the matrix, leading to inaccurate and unreliable results.[1]

Q2: What are the common causes of differential signal suppression between Tucatinib and this compound?

Several factors can contribute to differential signal suppression:

  • Chromatographic Separation: A slight separation in retention time between Tucatinib and this compound, sometimes due to the deuterium (B1214612) isotope effect, can expose them to different matrix components as they elute.[1]

  • High Concentration of Matrix Components: Excessively high concentrations of co-eluting matrix components can disproportionately suppress the ionization of both the analyte and the internal standard.

  • Internal Standard Concentration: An overly high concentration of this compound can lead to self-suppression and interfere with the ionization of Tucatinib.

Q3: My quality control (QC) samples are showing inconsistent and irreproducible results. Could signal suppression be the cause?

Yes, inconsistent results for QC samples are a classic indicator of unmanaged ion suppression. The composition of biological matrices can vary between different lots, leading to variable degrees of ion suppression from one sample to another. This variability can result in poor precision and accuracy in your measurements.

Q4: When is a deuterated internal standard like this compound not effective in correcting for ion suppression?

While highly effective, deuterated internal standards may not perfectly correct for ion suppression if there is even a slight chromatographic separation between the analyte and the standard.[1] This separation can expose them to different interfering components within the matrix, causing the degree of ion suppression to differ between the two, which leads to inaccurate quantification.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving signal suppression issues with this compound in your LC-MS experiments.

Step 1: Initial Assessment and Symptom Identification

The first step in troubleshooting is to carefully observe and document the symptoms of signal suppression.

Symptom Potential Cause
Low signal intensity for this compoundIon suppression from matrix components.
Inconsistent Tucatinib/Tucatinib-d6 peak area ratioDifferential ion suppression.
Drifting retention timesColumn degradation, changes in mobile phase.[3]
Poor peak shape (tailing, fronting, splitting)Column overload, contamination, improper injection technique.[3]
Step 2: Systematic Troubleshooting Workflow

Follow this workflow to systematically investigate and address the root cause of the signal suppression.

Troubleshooting_Workflow cluster_0 Start: Signal Suppression Observed cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Resolution start Observe Inconsistent Results or Low Signal verify_co_elution verify_co_elution start->verify_co_elution verify_coelution Verify Co-elution of Tucatinib & this compound check_is_conc Check Internal Standard Concentration post_column_infusion Perform Post-Column Infusion Experiment check_is_conc->post_column_infusion evaluate_matrix_effect Quantitatively Evaluate Matrix Effect post_column_infusion->evaluate_matrix_effect improve_sample_prep Improve Sample Preparation evaluate_matrix_effect->improve_sample_prep If matrix effect is high dilute_sample Dilute Sample evaluate_matrix_effect->dilute_sample If matrix effect is moderate optimize_chromatography Optimize Chromatographic Separation end Signal Suppression Mitigated optimize_chromatography->end improve_sample_prep->end dilute_sample->end verify_co_elution->check_is_conc If co-eluting verify_co_elution->optimize_chromatography If not co-eluting

Caption: A step-by-step workflow for troubleshooting signal suppression.

Step 3: Experimental Protocols

This experiment helps identify regions in your chromatogram where ion suppression is most severe.[4]

Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • Standard solution of Tucatinib and this compound in a suitable solvent.

  • Syringe pump.

  • T-piece connector.

  • Extracted blank matrix sample (e.g., plasma from which proteins have been precipitated).

Procedure:

  • Set up your LC-MS system as usual.

  • Connect the outlet of the LC column to one inlet of the T-piece.

  • Connect a syringe pump containing the Tucatinib/Tucatinib-d6 standard solution to the other inlet of the T-piece.

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for both Tucatinib and this compound, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1]

This protocol quantifies the extent of signal suppression or enhancement.[5][6]

Objective: To calculate the matrix effect for Tucatinib and this compound.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): A standard solution of Tucatinib and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Spiked Sample): Extract a blank matrix sample using your standard procedure. After extraction, spike the extract with the Tucatinib and this compound standard solution to the same final concentration as Set A.[7]

    • Set C (Pre-Spiked Sample): Spike the blank matrix with the Tucatinib and this compound standard solution before the extraction procedure.

  • Analyze all three sets of samples using your LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [5]

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.[5]

      • A value > 100% indicates ion enhancement.[5]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Presentation: Expected Recovery and Matrix Effect

The following table provides typical recovery and matrix effect values for different sample preparation techniques. While specific values for this compound are not provided, they are expected to be similar to Tucatinib.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect (%) Notes
Protein Precipitation (PPT) >80%[5]50 - 80%Simple and fast, but may leave many interfering substances.[5]
Liquid-Liquid Extraction (LLE) 70 - 90%80 - 100%Can be more selective than PPT but is more labor-intensive.[5]
Solid-Phase Extraction (SPE) 80 - 95%>90%Highly effective at removing interferences but requires method development.[8]

Data based on general observations for small molecules in biological matrices.

Tucatinib's Mechanism of Action: HER2 Signaling Pathway

Tucatinib is a highly selective inhibitor of the HER2 tyrosine kinase.[9] Understanding its mechanism of action can be useful for researchers working on its bioanalysis. The following diagram illustrates the simplified HER2 signaling pathway and the point of inhibition by Tucatinib.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tucatinib Tucatinib Tucatinib->HER2 Inhibits

Caption: Simplified HER2 signaling pathway inhibited by Tucatinib.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tucatinib and its deuterated internal standard, Tucatinib-d6, using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for Tucatinib and this compound?

A1: For quantitative analysis, it is recommended to use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[1][2][3] The protonated precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1) and fragmented in the collision cell, with specific product ions monitored in the third quadrupole (Q3).

Based on published literature, the following parameters are a good starting point.[3][4] Note that the optimal parameters for this compound are inferred and should be confirmed experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tucatinib481.5347.13518
This compound487.5347.1 (predicted)35 (starting point)18 (starting point)

Q2: How should I prepare my samples for Tucatinib analysis in a biological matrix like plasma?

A2: A common and effective method for sample preparation is protein precipitation.[1][2][3] This involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to the plasma sample to precipitate proteins. A typical ratio is 2:1 or 3:1 of acetonitrile to plasma.[1][2][3] After vortexing and centrifugation, the clear supernatant containing the analyte and internal standard can be injected into the LC-MS/MS system.

Q3: Which type of liquid chromatography (LC) column and mobile phase are suitable for Tucatinib analysis?

A3: A reversed-phase C18 column is commonly used for the separation of Tucatinib.[1][2][5] Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as 0.1% formic acid to improve peak shape and ionization efficiency.[1][2][3][5] A gradient elution is often employed to ensure good separation from matrix components and a reasonable run time.[1][2][5]

Q4: What are some common causes of poor peak shape (e.g., fronting, tailing) for Tucatinib?

A4: Poor peak shape can arise from several factors. Peak tailing for amine-containing compounds like Tucatinib can be caused by secondary interactions with residual silanols on the silica-based column packing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can help to minimize these interactions. Peak fronting may be a result of column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.

Q5: I am observing significant ion suppression in my assay. What can I do to mitigate this?

A5: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples. To mitigate ion suppression, consider the following:

  • Improve sample cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Optimize chromatography: Adjust the LC gradient to separate Tucatinib and this compound from the co-eluting matrix components that are causing the suppression.

  • Dilute the sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components.

  • Use a stable isotope-labeled internal standard: this compound is an ideal internal standard as it co-elutes with Tucatinib and experiences similar ion suppression, thus providing accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Tucatinib and this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No or low signal for Tucatinib/Tucatinib-d6 1. Incorrect mass spectrometer settings (precursor/product ions, ionization mode).2. Clogged or dirty ion source.3. Sample degradation.4. Inefficient sample extraction.1. Verify the MRM transitions, polarity (should be ESI+), and other MS parameters.2. Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.3. Prepare fresh samples and standards. Ensure proper storage conditions.4. Optimize the protein precipitation procedure (e.g., solvent-to-sample ratio, vortexing time).
High background noise 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. Use of non-volatile buffers.1. Prepare fresh mobile phases using LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Clean the ion source.3. Ensure only volatile additives (e.g., formic acid, ammonium (B1175870) formate) are used.
Carryover (analyte peak in blank injection) 1. Inadequate cleaning of the autosampler needle and injection port.2. Adsorption of the analyte onto column or tubing surfaces.1. Optimize the autosampler wash procedure. Use a strong solvent in the wash solution.2. Include a high-organic wash step at the end of the LC gradient to elute any retained compounds. Consider using a different column material if carryover persists.
Inconsistent retention times 1. Leak in the LC system.2. Inconsistent mobile phase composition.3. Column degradation.1. Check for leaks at all fittings and connections.2. Ensure proper mobile phase mixing and degassing.3. Replace the column if it has exceeded its lifetime or shows signs of performance loss.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard (this compound).[1][2][3]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Kinetex C18 (or equivalent), 2.6 µm, 100 x 2.1 mm.[1][2]

    • Mobile Phase A: Water with 0.1% Formic Acid.[1][2][5]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][2][5]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-5.0 min: 10% B

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2][3]

    • MRM Transitions:

      • Tucatinib: 481.5 → 347.1.[3][4]

      • This compound: 487.5 → 347.1 (to be optimized).

    • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Visualizations

HER2 Signaling Pathway and Inhibition by Tucatinib

Tucatinib is a highly selective inhibitor of the HER2 tyrosine kinase.[5] By blocking the phosphorylation of HER2, it inhibits downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival in HER2-positive cancers.

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K P RAS RAS HER2->RAS P HER3 HER3 AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Tucatinib Tucatinib Tucatinib->HER2 inhibits

Caption: Simplified HER2 signaling pathway and the inhibitory action of Tucatinib.

Experimental Workflow for Tucatinib Quantification

The following diagram illustrates the typical workflow for the quantification of Tucatinib in a biological matrix using LC-MS/MS.

Workflow Sample Plasma Sample Collection Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Data Data Acquisition (MRM) Inject->Data Analysis Data Analysis & Quantification Data->Analysis

Caption: Standard experimental workflow for Tucatinib analysis.

References

Overcoming matrix effects with Tucatinib-d6 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the bioanalysis of Tucatinib (B611992), with a focus on the use of its deuterated internal standard, Tucatinib-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of Tucatinib in biological samples?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of Tucatinib analysis using LC-MS/MS, these components can be endogenous substances from the biological sample (e.g., phospholipids (B1166683), salts, metabolites) or exogenous compounds (e.g., anticoagulants, dosing vehicles).[2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), both of which can compromise the accuracy, precision, and reproducibility of the quantitative results.[3][4]

Q2: Why is a deuterated internal standard like this compound considered the "gold standard" for mitigating matrix effects?

A2: A deuterated internal standard, such as this compound, is considered the gold standard because it is chemically and structurally almost identical to the analyte of interest, Tucatinib.[5] This near-perfect analogy ensures that both compounds exhibit very similar behavior during sample preparation, chromatography, and ionization.[6] Any variations in sample extraction, potential analyte loss, or ionization suppression/enhancement that affects Tucatinib will affect this compound to the same extent.[5] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are effectively normalized, leading to highly accurate and reliable results.[7]

Q3: Can I use a different, non-isotopically labeled internal standard for Tucatinib analysis?

A3: While it is possible to use a structurally similar but non-isotopically labeled internal standard (e.g., Imatinib or Talazoparib (B560058) have been used in some Tucatinib assays), it is not the ideal approach for mitigating matrix effects.[8][9] Structural analogs may have different chromatographic retention times and ionization efficiencies compared to Tucatinib. If the internal standard does not co-elute with Tucatinib, it will not experience the same matrix effects, and therefore cannot accurately compensate for them. Deuterated standards like this compound are superior because they co-elute with the analyte, ensuring they are subjected to the identical matrix environment.[10]

Q4: How can I quantitatively assess the extent of matrix effects in my Tucatinib assay?

A4: The presence and extent of matrix effects can be quantitatively assessed using the post-extraction spiking method.[2] This involves comparing the peak area of Tucatinib in a neat solution to the peak area of Tucatinib spiked into an extracted blank matrix. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area of Analyte in Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solution) [7]

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[7] When using an internal standard, an IS-normalized MF is calculated to demonstrate that the internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should ideally be less than 15%.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in Tucatinib quantification between samples. Inconsistent matrix effects between different sample lots.Utilize a deuterated internal standard like this compound to compensate for sample-to-sample variations in ion suppression or enhancement.[5][7]
Inefficient or variable sample cleanup.Optimize the sample preparation method. Consider different protein precipitation conditions, or explore more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4][11]
Poor peak shape for Tucatinib (e.g., tailing, broadening). Co-elution of interfering matrix components.Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to improve the separation of Tucatinib from interfering peaks.[11]
Inappropriate sample solvent.Ensure the final sample solvent is compatible with the initial mobile phase to avoid peak distortion.
Low Tucatinib recovery. Inefficient sample extraction.Optimize the extraction procedure. For protein precipitation, experiment with different organic solvents and ratios. For LLE or SPE, adjust the pH and solvent composition.
Analyte instability during sample processing.Perform stability studies to ensure Tucatinib is not degrading during extraction or storage.[8]
Observed ion suppression or enhancement. Presence of phospholipids or other endogenous matrix components.Implement a sample preparation strategy specifically designed to remove phospholipids, such as HybridSPE®.
Suboptimal LC-MS/MS source conditions.Optimize ion source parameters (e.g., temperature, gas flows, voltage) to minimize the impact of matrix components on Tucatinib ionization.

Experimental Protocols

Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes a general procedure to quantify the matrix effect for Tucatinib using this compound as the internal standard.

  • Preparation of Solutions:

    • Set A (Neat Solution): Prepare a solution of Tucatinib and this compound in a solvent that mimics the final mobile phase composition.

    • Set B (Post-Spiked Sample): Extract blank biological matrix (e.g., plasma) using the intended sample preparation method (e.g., protein precipitation). Spike the extracted matrix with Tucatinib and this compound at the same concentration as in Set A.

    • Set C (Pre-Spiked Sample): Spike the blank biological matrix with Tucatinib and this compound before the extraction process. This set is used to determine recovery.[7]

  • Sample Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Mean Peak Area of Tucatinib in Set B) / (Mean Peak Area of Tucatinib in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Ratio of Tucatinib/Tucatinib-d6 Peak Areas in Set B) / (Ratio of Tucatinib/Tucatinib-d6 Peak Areas in Set A)

    • Recovery:

      • Recovery (%) = (Mean Peak Area of Tucatinib in Set C) / (Mean Peak Area of Tucatinib in Set B) * 100

Example Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Tucatinib from plasma samples.[8][12]

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Add 200 µL of cold acetonitrile (B52724) (or another suitable organic solvent) to precipitate the plasma proteins.[8]

  • Vortex the mixture thoroughly for approximately 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize representative data from a study that evaluated matrix effects and recovery for Tucatinib in rat plasma. While this particular study used a non-deuterated internal standard, the principles and expected outcomes are analogous when using this compound. The use of a deuterated standard is expected to yield an IS-normalized matrix factor even closer to 1 and with lower variability.

Table 1: Recovery and Matrix Effect of Tucatinib in Rat Plasma [9]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
TucatinibLow QC90.192.3
TucatinibMedium QC96.0101.6
TucatinibHigh QC93.595.8
Internal Standard-93.397.8

Data adapted from a study by Zhang et al. (2022), which used talazoparib as the internal standard.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Sample (e.g., Plasma) spike_is Spike with This compound plasma->spike_is ppt Protein Precipitation (e.g., with Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS System supernatant->lc_injection Extracted Sample separation Chromatographic Separation lc_injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Ratio of Tucatinib/Tucatinib-d6) detection->quantification

Caption: Workflow for the bioanalysis of Tucatinib using a deuterated internal standard.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal Tucatinib Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect inaccurate_result Inaccurate Quantification matrix_effect->inaccurate_result analyte_is_signal Tucatinib & this compound Signals matrix_effect_is Matrix Effect (Impacts Both Analytes Equally) analyte_is_signal->matrix_effect_is ratio Calculate Peak Area Ratio (Tucatinib / this compound) matrix_effect_is->ratio accurate_result Accurate Quantification ratio->accurate_result

Caption: How this compound compensates for matrix effects, leading to accurate quantification.

References

Addressing poor peak shape of Tucatinib-d6 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Tucatinib-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape for this compound, a deuterated internal standard for the tyrosine kinase inhibitor Tucatinib, can arise from several factors. The most common causes include:

  • Secondary Interactions: Tucatinib is a basic compound and can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase of the column, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. Since Tucatinib's solubility is pH-dependent (low solubility below pH 4.0), an inappropriate pH can affect peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.

  • Column Degradation: Over time, columns can degrade due to issues like voids in the packing material or a blocked inlet frit, which can distort peak shape.

  • Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.

Q2: What type of analytical column is recommended for this compound analysis?

Based on validated methods for Tucatinib, reverse-phase C18 columns are commonly used and have demonstrated good performance. Specifically, columns that are "end-capped" are preferable to minimize secondary interactions with residual silanol groups, which is a common cause of peak tailing for basic compounds like Tucatinib.

Q3: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase composition, including the organic modifier and the aqueous component's pH, is crucial for achieving a good peak shape.

  • Organic Modifier: Acetonitrile is frequently used as the organic modifier in the mobile phase for Tucatinib analysis.

  • Aqueous Component and pH: An acidic mobile phase, typically containing 0.1% formic acid, is often employed. This helps to protonate the silanol groups on the stationary phase, reducing unwanted secondary interactions with the basic this compound molecule and thereby minimizing peak tailing.

Troubleshooting Guide for Poor Peak Shape of this compound

This guide provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is wider than the front half.

start Peak Tailing Observed check_ph Is Mobile Phase pH Acidic (e.g., ~3)? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is an End-Capped C18 Column in Use? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped C18 Column check_column->use_endcapped No check_conc Is Sample Concentration Too High? check_column->check_conc Yes use_endcapped->check_conc reduce_conc Reduce Sample Concentration check_conc->reduce_conc Yes check_column_health Inspect Column Health (e.g., for voids, blockage) check_conc->check_column_health No reduce_conc->check_column_health replace_column Replace Column check_column_health->replace_column Yes good_peak Good Peak Shape Achieved check_column_health->good_peak No replace_column->good_peak

Caption: Troubleshooting workflow for addressing peak tailing.

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Conditions: Use a gradient elution starting with a higher percentage of Mobile Phase A.

  • Analysis: Inject a standard solution of this compound and observe the peak shape.

  • Adjustment: If tailing is observed, ensure the formic acid concentration is correct. A lower pH (around 3) is generally effective at minimizing silanol interactions.

Mobile Phase Aqueous ComponentAsymmetry FactorObservation
Deionized Water (pH ~6.5)2.1Severe Tailing
0.1% Formic Acid in Water (pH ~2.7)1.2Symmetrical Peak
Issue 2: Peak Fronting

Peak fronting occurs when the first half of the peak is broader than the latter half.

start Peak Fronting Observed check_overload Is Sample Concentration Too High? start->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No dilute_sample->check_solvent change_solvent Reconstitute Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent Yes check_column_health Is Column Bed Collapsed? check_solvent->check_column_health No change_solvent->check_column_health replace_column Replace Column check_column_health->replace_column Yes good_peak Good Peak Shape Achieved check_column_health->good_peak No replace_column->good_peak

Caption: Troubleshooting workflow for addressing peak fronting.

Preventing isotopic back-exchange of Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Tucatinib-d6 in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to isotopic back-exchange and ensure the integrity of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is a stable isotope-labeled version of Tucatinib, a potent and selective HER2 inhibitor. The six deuterium atoms are located on the two methyl groups of the 4,4-dimethyl-4,5-dihydrooxazol-2-yl moiety. This specific labeling makes it an ideal internal standard for quantitative analysis of Tucatinib by mass spectrometry.

Q2: What is isotopic back-exchange and why is it a concern for this compound?

Isotopic back-exchange is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or biological matrices. This can lead to a decrease in the signal of the deuterated internal standard and the appearance of a signal at the mass of the unlabeled analyte, compromising the accuracy and precision of quantitative assays. For this compound, the deuterium labels are on methyl groups attached to a carbon atom adjacent to a heteroatom within the oxazole (B20620) ring, a position that can be susceptible to exchange under certain conditions.

Q3: What factors can promote the back-exchange of deuterium in this compound?

The primary factors that can influence the rate of isotopic back-exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is generally at its minimum in a slightly acidic pH range.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen and can facilitate back-exchange. The duration of exposure to these solvents is also a critical factor.

  • Matrix Effects: Biological matrices can contain enzymes or other components that may influence the local pH and contribute to back-exchange.

Q4: How can I prevent or minimize isotopic back-exchange of this compound during my experiments?

To maintain the isotopic integrity of this compound, consider the following best practices:

  • Storage: Store this compound solutions in aprotic solvents (e.g., acetonitrile, dioxane) at low temperatures (-20°C or -80°C). If an aqueous solution is necessary, use a D₂O-based buffer and store frozen.

  • Sample Preparation: Minimize the time samples are exposed to aqueous environments. If possible, perform the final dilution steps in an aprotic solvent or an acidified aqueous solution (pH ~2.5-3.0).

  • LC-MS Analysis: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to minimize back-exchange during the chromatographic run. Optimize your LC method to have a short run time.

  • Temperature Control: Keep samples cooled in the autosampler (e.g., 4°C) to slow down any potential exchange.

Q5: Are there alternatives to deuterium labeling to avoid back-exchange issues?

Yes, stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be used for labeling internal standards. These isotopes are not susceptible to back-exchange. However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive than deuterium labeling.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected signal from this compound internal standard.

This is a common problem that can be indicative of isotopic back-exchange. The following guide provides a step-by-step workflow to identify the source of the issue.

Symptoms:

  • Variable peak areas for this compound across a sample batch.

  • A noticeable decrease in the this compound signal over time when samples are left in the autosampler.

  • Appearance of a signal at the mass transition of unlabeled Tucatinib in a blank sample spiked only with this compound.

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Isotopic Back-Exchange of this compound start Start: Inconsistent this compound Signal check_storage Review Storage Conditions (Solvent, Temperature) start->check_storage check_sample_prep Examine Sample Preparation Protocol (pH, Temperature, Time in Aqueous Solution) check_storage->check_sample_prep Storage OK optimize_protocol Optimize Experimental Protocol (Adjust pH, Lower Temperature, Reduce Aqueous Exposure) check_storage->optimize_protocol Improper Storage check_lc_ms Evaluate LC-MS Conditions (Mobile Phase pH, Run Time, Autosampler Temperature) check_sample_prep->check_lc_ms Sample Prep OK check_sample_prep->optimize_protocol Suboptimal Sample Prep perform_stability_exp Conduct Isotopic Stability Experiment (See Protocol Below) check_lc_ms->perform_stability_exp LC-MS OK check_lc_ms->optimize_protocol Suboptimal LC-MS Conditions analyze_results Analyze Stability Data (Compare conditions) perform_stability_exp->analyze_results analyze_results->optimize_protocol Back-exchange detected end End: Stable this compound Signal analyze_results->end No significant back-exchange optimize_protocol->end

Caption: Troubleshooting workflow for identifying the source of this compound instability.

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

This protocol is designed to quantify the extent of isotopic back-exchange of this compound under various experimental conditions.

Objective: To determine the stability of the deuterium labels on this compound when exposed to different pH, temperature, and solvent conditions.

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9).

    • Prepare solutions of common organic solvents used in sample preparation and mobile phases (e.g., methanol, acetonitrile).

  • Incubation:

    • Spike the this compound stock solution into each test solution (buffers and solvents) to a final concentration of 1 µg/mL.

    • Divide each solution into aliquots for different temperature conditions (e.g., 4°C, 25°C, and 40°C).

    • Incubate the samples for various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Analysis:

    • At each time point, take an aliquot from each condition and immediately analyze by LC-MS/MS.

    • The LC-MS/MS method should be capable of separating and detecting both this compound and unlabeled Tucatinib.

    • Monitor the mass transitions for both this compound (parent -> fragment) and unlabeled Tucatinib (parent -> fragment).

  • Data Analysis:

    • Calculate the percentage of back-exchange at each time point using the following formula: % Back-Exchange = [Area(unlabeled Tucatinib) / (Area(unlabeled Tucatinib) + Area(this compound))] * 100

    • Summarize the data in a table to compare the effects of pH, temperature, and solvent on the stability of this compound.

Data Presentation

The following tables present hypothetical, yet realistic, data from an isotopic stability study of this compound, as described in the protocol above. This data illustrates the expected trends and helps in making informed decisions about experimental conditions.

Table 1: Effect of pH and Temperature on this compound Back-Exchange in Aqueous Buffers after 24 hours

pHTemperature (°C)% Back-Exchange (Hypothetical)
3.04< 1%
3.0251.5%
3.0403.2%
5.041.2%
5.0252.8%
5.0405.5%
7.442.5%
7.4256.8%
7.44012.3%
9.044.1%
9.02510.5%
9.040> 20%

Table 2: Effect of Solvent and Temperature on this compound Back-Exchange after 24 hours

SolventTemperature (°C)% Back-Exchange (Hypothetical)
Acetonitrile4< 0.5%
Acetonitrile25< 0.5%
Acetonitrile40< 1%
Methanol41.8%
Methanol254.5%
Methanol408.9%
50:50 Acetonitrile:Water42.1%
50:50 Acetonitrile:Water255.3%
50:50 Acetonitrile:Water4010.1%

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of isotopic back-exchange and a decision-making workflow for ensuring the stability of this compound.

BackExchangeMechanism Simplified Mechanism of Acid/Base-Catalyzed Back-Exchange cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange Tucatinib_d6_acid This compound (CD3) Protonation Protonation (e.g., by H3O+) Tucatinib_d6_acid->Protonation Intermediate_acid Carbocation Intermediate Protonation->Intermediate_acid Deprotonation_H Loss of D+ Formation of C=C Intermediate_acid->Deprotonation_H Reprotonation Addition of H+ Deprotonation_H->Reprotonation Tucatinib_d5h1 Tucatinib-d5h1 (CD2H) Reprotonation->Tucatinib_d5h1 Tucatinib_d6_base This compound (CD3) Deprotonation_D Deprotonation (e.g., by OH-) Tucatinib_d6_base->Deprotonation_D Intermediate_base Carbanion Intermediate Deprotonation_D->Intermediate_base Protonation_H2O Protonation by H2O Intermediate_base->Protonation_H2O Tucatinib_d5h1_base Tucatinib-d5h1 (CD2H) Protonation_H2O->Tucatinib_d5h1_base

Caption: Acid and base-catalyzed mechanisms of deuterium back-exchange.

DecisionWorkflow Decision Workflow for this compound Usage start Start: Planning Experiment with this compound assess_conditions Assess Experimental Conditions (pH, Temperature, Solvents) start->assess_conditions is_back_exchange_risk Is there a high risk of back-exchange? (e.g., pH > 8, Temp > 25°C, long aqueous incubation) assess_conditions->is_back_exchange_risk proceed_with_caution Proceed with standard precautions (Acidic mobile phase, cooled autosampler) is_back_exchange_risk->proceed_with_caution No implement_mitigation Implement mitigation strategies is_back_exchange_risk->implement_mitigation Yes run_experiment Run Experiment proceed_with_caution->run_experiment mitigation_details Mitigation Strategies: - Lower sample pH to ~3 - Maintain samples at 4°C or below - Minimize time in aqueous solutions - Use aprotic solvents for final dilution implement_mitigation->mitigation_details validate_stability Validate stability under optimized conditions (Perform Protocol 1) implement_mitigation->validate_stability validate_stability->run_experiment Stability Confirmed end End: Reliable Quantitative Data run_experiment->end

Caption: Decision workflow for minimizing back-exchange of this compound.

Technical Support Center: Optimizing Tucatinib-d6 Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of Tucatinib-d6 for robust and sensitive mass spectrometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled version of Tucatinib, where six hydrogen atoms have been replaced with deuterium (B1214612). It is primarily used as an internal standard (IS) in quantitative LC-MS/MS assays. Because it is chemically identical to Tucatinib but has a different mass, it co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for more accurate and precise quantification.

Q2: Which ionization mode is best for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the recommended and most commonly reported method for the analysis of Tucatinib and its deuterated internal standard.[1][2] Tucatinib is a weak base with multiple pKa values (2.07, 4.18, and 6.15), indicating it has several sites that can accept a proton to form a positive ion, making it well-suited for positive mode ESI.[3]

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: For Tucatinib, the protonated molecule [M+H]+ is observed at m/z 481.5. This precursor ion is then fragmented to produce a characteristic product ion at m/z 347.1.[1][4] For this compound, the precursor ion would be [M+6+H]+ at m/z 487.5. The product ion will depend on which part of the molecule contains the deuterium labels, but a common strategy would be to monitor a fragment that retains the labels.

Q4: Why is my this compound signal weak or absent?

A4: A weak or absent signal for an internal standard like this compound can stem from several factors, including:

  • Incorrect MS parameters: The instrument may not be optimized for this specific compound.

  • Mobile phase issues: The pH or composition of the mobile phase may not be conducive to efficient ionization.

  • Ion suppression: Components from the sample matrix co-eluting with this compound can interfere with its ionization.[5]

  • Source contamination: A dirty ion source can significantly reduce signal intensity for all analytes.[5]

  • Sample preparation errors: This could include incorrect spiking of the internal standard or degradation of the analyte.[6]

Troubleshooting Guides

Guide 1: Low or No this compound Signal Intensity

This guide provides a step-by-step workflow to diagnose and resolve issues with low signal intensity for this compound.

Step 1: Verify MS Instrument Parameters Ensure the mass spectrometer is tuned and calibrated.[7] For initial troubleshooting, directly infuse a solution of this compound to confirm the instrument can detect it without the LC system. If no signal is observed, there may be a hardware issue. If a signal is present, the problem likely lies with the chromatography or sample introduction.

Step 2: Optimize Ion Source Parameters Systematically optimize key ESI source parameters. A dirty ion source is a common cause of poor signal, so regular cleaning is crucial.[5]

Step 3: Evaluate Mobile Phase Composition The mobile phase pH is critical for efficient ionization of basic compounds like Tucatinib.[8] Since Tucatinib has pKa values of 2.07, 4.18, and 6.15, a mobile phase pH below 4 will ensure it is protonated and ionizes effectively in positive ESI mode.[3] The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can also enhance signal intensity.[1][2]

Step 4: Investigate Matrix Effects and Ion Suppression If the signal is strong during direct infusion but weak when analyzing a sample, ion suppression is a likely cause.[9]

  • Improve Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components.

  • Enhance Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.

Step 5: Review Sample Preparation and Handling Confirm the correct concentration of the this compound spiking solution and ensure it was added correctly to all samples.[6] Check for potential degradation of the internal standard by preparing a fresh solution.

Experimental Protocols

Protocol 1: Direct Infusion Analysis for this compound

This protocol is to confirm the mass spectrometer's ability to detect this compound and to optimize source parameters.

  • Prepare a this compound solution: Dilute the this compound stock solution to a concentration of approximately 100 ng/mL in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Set up the infusion: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize MS parameters: While infusing, adjust the ion source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and temperature to maximize the signal for the this compound precursor ion (m/z 487.5).[9]

Protocol 2: LC-MS/MS Method for Tucatinib Quantification

This protocol is a representative method based on published literature for the analysis of Tucatinib.[1][2]

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.[2]

  • Gradient: A gradient elution suitable to separate Tucatinib from matrix components.

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Tucatinib: 481.5 -> 347.1

    • This compound: 487.5 -> (appropriate product ion)

Data Presentation

Table 1: Recommended Starting MS Parameters for Tucatinib Analysis

The following table provides a summary of mass spectrometry parameters that have been successfully used for the analysis of Tucatinib and can serve as a starting point for method development.

ParameterValueReference
Ionization ModeESI Positive[1][2]
Precursor Ion (m/z)481.5[1][2]
Product Ion (m/z)347.1[1][2]
Cone Voltage35 V[2]
Collision Energy18 eV[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Signal

troubleshooting_workflow start Low or No this compound Signal check_ms Step 1: Verify MS Parameters (Direct Infusion) start->check_ms signal_present Signal Present? check_ms->signal_present hardware_issue Potential Hardware Issue. Consult Service Engineer. signal_present->hardware_issue No optimize_source Step 2: Optimize Ion Source (Voltage, Gas, Temp) signal_present->optimize_source Yes check_mobile_phase Step 3: Evaluate Mobile Phase (pH, Additives) optimize_source->check_mobile_phase check_matrix_effects Step 4: Investigate Matrix Effects (Ion Suppression) check_mobile_phase->check_matrix_effects check_sample_prep Step 5: Review Sample Prep (Spiking, Degradation) check_matrix_effects->check_sample_prep solution Signal Restored check_sample_prep->solution

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Diagram 2: Electrospray Ionization (ESI) Process

ESI_Process cluster_source Ion Source (Atmospheric Pressure) capillary LC Eluent (this compound in Solution) spray Charged Droplets (High Voltage Applied) capillary->spray Nebulization desolvation Solvent Evaporation (Drying Gas) spray->desolvation coulomb_fission Coulomb Fission desolvation->coulomb_fission gas_phase_ions Gas-Phase Ions [M+H]+ coulomb_fission->gas_phase_ions ms_inlet To Mass Analyzer (Vacuum) gas_phase_ions->ms_inlet

Caption: The process of generating gas-phase ions in Electrospray Ionization (ESI).

Diagram 3: Impact of Mobile Phase pH on Tucatinib Ionization

pH_Ionization cluster_ph_scale Mobile Phase pH cluster_tucatinib_state This compound State cluster_esi_efficiency Positive ESI Efficiency low_ph Low pH (e.g., < 4) protonated Protonated (Charged) [M+H]+ low_ph->protonated Favors high_ph High pH (e.g., > 7) neutral Neutral (Uncharged) M high_ph->neutral Favors high_eff High Ionization Efficiency protonated->high_eff Leads to low_eff Low Ionization Efficiency neutral->low_eff Leads to

Caption: Relationship between mobile phase pH and this compound ionization efficiency.

References

Tucatinib-d6 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the long-term storage and stability of Tucatinib-d6. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How long can I expect this compound to be stable under the recommended storage conditions?

The shelf-life of this compound has not been publicly established. For the formulated tablet form of Tucatinib, it is recommended to discard any unused tablets 3 months after opening the bottle.[1][2] For pure this compound compound, it is crucial to perform your own stability studies to establish a suitable re-test date for your specific material and storage conditions.

Q3: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in the literature. However, forced degradation studies on Tucatinib have shown that it degrades under acidic, alkaline, and reductive conditions.[3][4][5] Therefore, it is reasonable to assume that this compound may be susceptible to similar degradation pathways. It is important to avoid exposure to strong acids, bases, and reducing agents.

Q4: Is this compound sensitive to light or oxidation?

Forced degradation studies on Tucatinib did not indicate significant degradation under photolytic (light) or oxidative stress conditions.[6] However, as a general precaution for all research compounds, it is advisable to protect this compound from prolonged exposure to light and oxidizing agents.

Q5: What is the purpose of using a deuterated form like this compound in research?

Deuterium-labeled compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[7] They can also be used as tracers in metabolic studies to understand the pharmacokinetics of a drug.[7] The deuterium (B1214612) substitution can sometimes alter the metabolic profile of a drug, which is another area of research interest.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during analysis. Degradation of this compound.- Review storage conditions. Ensure the compound has not been exposed to high temperatures, moisture, or incompatible chemicals. - Prepare fresh solutions for analysis. - Perform a forced degradation study to identify potential degradation products.
Loss of signal intensity over time in stored analytical solutions. Adsorption to container surfaces or degradation in solution.- Use silanized glassware or polypropylene (B1209903) tubes for storage of solutions. - Evaluate the stability of this compound in the chosen solvent system at the storage temperature. Consider preparing fresh solutions more frequently.
Inconsistent results in bioanalytical assays. Instability of this compound in the biological matrix (e.g., plasma).- Conduct stability assessments of this compound in the relevant biological matrix under various conditions (e.g., bench-top, freeze-thaw cycles, long-term frozen storage).[8][9]
Difficulty in achieving baseline separation from potential degradants. Inadequate chromatographic method.- Optimize the mobile phase composition, gradient, column chemistry, and temperature to improve resolution. - Refer to published analytical methods for Tucatinib as a starting point.[10][11]

Data Presentation

The following table summarizes the results of forced degradation studies conducted on the non-deuterated form, Tucatinib. This data can be used as a guide to understand the potential liabilities of this compound.

Stress Condition Reagents and Conditions Observation for Tucatinib Reference
Acidic Hydrolysis 0.1 M HCl, refluxed for specified durationsDegradation observed[3][4][5]
Alkaline Hydrolysis 0.1 M NaOH, refluxed for specified durationsDegradation observed[3][4][5]
Oxidative Stress 30% H₂O₂, refluxed for 5 hoursStable[5]
Reductive Stress Not specified in detailDegradation observed[3][4]
Photolytic Stress Exposure to UV lightStable[6]
Thermal Stress Solid form heatedStable[6]

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound

1. Objective: To evaluate the stability of this compound under defined long-term storage conditions.

2. Materials:

  • This compound (solid compound)
  • Validated stability-indicating analytical method (e.g., LC-MS/MS)
  • Controlled environment stability chambers
  • Appropriate storage containers (e.g., amber glass vials with inert caps)

3. Method:

  • Initial Analysis (Time 0):
  • Characterize the initial batch of this compound for appearance, purity (by a suitable chromatographic method), and identity (e.g., by mass spectrometry and NMR).
  • Sample Storage:
  • Aliquot the this compound solid into multiple storage containers.
  • Place the containers in a stability chamber set to the desired long-term storage condition (e.g., 25°C / 60% RH).
  • Time Points for Testing:
  • Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
  • Analysis:
  • At each time point, analyze the sample for:
  • Appearance (visual inspection)
  • Purity (using the validated stability-indicating method)
  • Quantification of any degradation products
  • Data Evaluation:
  • Compare the results at each time point to the initial analysis.
  • Establish a trend for the purity of this compound over time.
  • The shelf-life or re-test period is the time at which the purity drops below a pre-defined acceptance criterion (e.g., 95%).

Visualizations

HER2_Signaling_Pathway Tucatinib Mechanism of Action cluster_membrane Cell Membrane cluster_tucatinib cluster_downstream Downstream Signaling HER2 HER2 Receptor HER3 HER3 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Tucatinib This compound Tucatinib->HER2 Inhibits (Tyrosine Kinase Domain) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HER2 phosphorylation, blocking downstream signaling pathways.

Stability_Workflow This compound Stability Study Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation Start Receive this compound (Time 0) InitialAnalysis Initial Analysis: - Purity (LC-MS) - Appearance - Identity (MS, NMR) Start->InitialAnalysis Storage Aliquot and Store at 25°C/60% RH InitialAnalysis->Storage Timepoints Pull Samples at 3, 6, 12, 24 months Storage->Timepoints Analysis Analyze Samples: - Purity - Degradants - Appearance Timepoints->Analysis Analysis->Timepoints Next Time Point Data Compare Data to Time 0 Results Analysis->Data Trend Trend Analysis of Purity Data->Trend ShelfLife Establish Re-Test Date Trend->ShelfLife

Caption: A logical workflow for conducting a long-term stability study of this compound.

References

Calibration curve linearity problems with Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Tucatinib-d6 as an internal standard, particularly concerning calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Tucatinib is non-linear when using this compound as an internal standard. What are the potential initial checks?

A1: Initial checks should focus on the basics of sample and standard preparation. Ensure the accuracy of stock solution concentrations for both Tucatinib and this compound. Verify the dilutions for all calibration standards and the consistent addition of the internal standard to all samples, including blanks, calibration standards, and quality control (QC) samples. Inconsistent pipetting can introduce significant variability.

Q2: Could the issue be with the quality of my this compound internal standard?

A2: It is possible. The purity of the internal standard is crucial. Verify the certificate of analysis for your this compound lot to check for any impurities that might interfere with the analysis.[1] It's also important to assess the isotopic purity and ensure there is no significant isotopic contribution to the analyte signal, a phenomenon known as cross-talk.

Q3: Can the LC-MS/MS instrument conditions contribute to non-linearity?

A3: Yes, instrument-related issues can be a source of non-linearity. A detector that is saturated at high concentrations is a common cause. Additionally, inconsistent instrument performance, such as fluctuations in spray stability or temperature, can affect the analyte and internal standard differently, leading to a non-linear response. Regularly scheduled maintenance and performance qualification are essential.

Q4: What is the expected linearity for a Tucatinib bioanalytical method?

A4: Published and validated methods for Tucatinib analysis using LC-MS/MS typically report excellent linearity. For instance, a validated method for Tucatinib in rat plasma demonstrated a linear range of 0.050 to 1,000 ng/mL with correlation coefficients (r²) ranging from 0.986 to 0.998.[2] Another study reported a linear range of 141.5–5660 ng/mL with an r² value >0.99.[3]

Troubleshooting Guide

Issue: Non-Linear Calibration Curve

This guide will walk you through a systematic approach to troubleshooting non-linear calibration curves in your Tucatinib assay using this compound.

Step 1: Evaluate the Nature of the Non-Linearity

  • Question: Does the curve plateau at higher concentrations, or is it irregular across the entire range?

  • Guidance: A plateau at high concentrations often suggests detector saturation. An irregular or "S"-shaped curve might point towards more complex issues like matrix effects, issues with the internal standard, or problems with sample preparation.

Step 2: Investigate Potential Causes Systematically

The following sections provide a structured approach to identifying the root cause of your linearity issues.

  • Question: Have the concentrations of my stock solutions and calibration standards been verified?

    • Action: Prepare fresh stock solutions and a new set of calibration standards. Compare the performance of the new standards against the old ones.

  • Question: Is the internal standard (this compound) being added consistently to all samples?

    • Action: Review your sample preparation workflow. Ensure the same volume of internal standard is added to every sample at the same stage of the process.[4]

  • Question: Is there a possibility of detector saturation?

    • Action: Dilute your highest concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve when back-calculated, detector saturation is likely the issue. Consider reducing the injection volume or further diluting the samples.

  • Question: Are there co-eluting peaks or matrix interferences?

    • Action: Analyze blank matrix samples (without analyte or internal standard) and matrix samples spiked only with the internal standard. This will help identify any interfering peaks from the biological matrix.[1] Matrix effects, where co-eluting substances suppress or enhance ionization, can impact the analyte and internal standard differently, leading to non-linearity.[5]

  • Question: Is the response of the this compound internal standard consistent across all samples?

    • Action: Plot the absolute peak area of this compound for all injections in the run (blanks, standards, QCs, and unknown samples). Significant variability in the internal standard response can indicate issues with sample extraction, ion suppression, or instrument stability.[1]

  • Question: Is there evidence of cross-talk between Tucatinib and this compound?

    • Action: Inject a high concentration standard of Tucatinib without any internal standard and monitor the mass transition for this compound. Then, inject a sample with only this compound and monitor the mass transition for Tucatinib. Any signal detected indicates cross-talk, which can affect linearity, especially at the lower and upper ends of the curve.[1]

Data and Protocols

Table 1: Example LC-MS/MS Method Parameters for Tucatinib Analysis
ParameterCondition
Instrumentation High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[2][3]
Chromatographic Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate)
Flow Rate Typically in the range of 0.3-0.6 mL/min
Injection Volume 5-10 µL[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Internal Standard Imatinib or a stable isotope-labeled version of Tucatinib (e.g., this compound)[2]
Experimental Protocol: Tucatinib Quantification in Plasma

This protocol is a representative example based on published methods.[2]

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).

    • Vortex briefly to mix.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Calibration Standard and Quality Control Sample Preparation

    • Prepare a series of calibration standards by spiking known concentrations of Tucatinib into a blank biological matrix (e.g., plasma).

    • Prepare at least three levels of quality control samples (low, medium, and high concentrations) in the same manner.

    • Process the calibration standards and QC samples alongside the unknown samples using the same sample preparation procedure.

  • LC-MS/MS Analysis

    • Set up the LC-MS/MS system with the appropriate column, mobile phases, and instrument parameters as outlined in Table 1.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the prepared samples, calibration standards, and QC samples.

    • Acquire data in MRM mode for the specific precursor-to-product ion transitions for Tucatinib and this compound.

  • Data Processing

    • Integrate the peak areas for both Tucatinib and this compound.

    • Calculate the peak area ratio of Tucatinib to this compound for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Apply a linear regression model (often with 1/x² weighting) to the calibration curve.[2]

    • Determine the concentrations of Tucatinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visual Troubleshooting Guides

start_node Start: Non-Linear Curve decision_plateau Plateau at High Concentrations? start_node->decision_plateau Examine Curve Shape decision_node decision_node action_node action_node end_node end_node action_saturation Investigate Detector Saturation decision_plateau->action_saturation Yes decision_irregular Irregular or S-Shaped? decision_plateau->decision_irregular No end_node_saturation Resolved: Saturation action_saturation->end_node_saturation Dilute High Standards & Re-inject action_prep Check Sample Prep & Standards decision_irregular->action_prep Yes action_is action_is action_prep->action_is Verify Stock Solutions, Dilutions, & IS Addition action_matrix Investigate Matrix Effects & Interferences action_is->action_matrix If Unresolved end_node_complex Resolved: Complex Issue action_matrix->end_node_complex Analyze Blanks & Spiked Matrix

Caption: Initial Troubleshooting Flow for Non-Linearity.

start_node Potential Causes of Non-Linearity prep_stock Inaccurate Stock Solutions start_node->prep_stock lcms_saturation Detector Saturation start_node->lcms_saturation is_purity IS Impurity start_node->is_purity matrix_suppression Ion Suppression start_node->matrix_suppression process_node process_node issue_node issue_node prep_dilution Incorrect Dilutions prep_is Inconsistent IS Addition lcms_instability Instrument Drift/ Instability lcms_source Ion Source Contamination is_crosstalk Analyte/IS Cross-Talk is_stability IS Instability matrix_enhancement Ion Enhancement matrix_interference Co-eluting Interferences

Caption: Root Causes of Calibration Curve Problems.

References

Identifying and resolving interferences in Tucatinib-d6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tucatinib-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving common interferences encountered during quantitative analysis using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most frequently encountered sources of interference in this compound analysis include:

  • Isobaric Interference: Primarily from metabolites of Tucatinib, such as ONT-993, which is formed by oxidation and has a similar mass to Tucatinib.[1]

  • Isotopic Contribution (Cross-talk): The natural isotopic abundance of Tucatinib can contribute to the signal of this compound, especially at high concentrations of Tucatinib.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can co-elute with Tucatinib and this compound, causing ion suppression or enhancement in the mass spectrometer.[2][3]

  • Co-administered Drugs: Other drugs or their metabolites present in the sample may have similar mass-to-charge ratios or retention times.[4]

  • Contamination: Impurities in the this compound internal standard, or carryover from previous injections, can lead to inaccurate results.[5]

Q2: My this compound internal standard signal is showing high variability. What could be the cause?

A2: High variability in the internal standard signal is often a key indicator of analytical issues. Potential causes include:

  • Inconsistent Matrix Effects: If Tucatinib and this compound do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from variable matrix components across samples.[6]

  • Sample Preparation Inconsistency: Variations in extraction efficiency or sample cleanup can lead to differing levels of matrix components in the final extracts.[7]

  • Instability of this compound: While generally stable, degradation of this compound can occur under harsh sample processing conditions (e.g., extreme pH, prolonged exposure to light).[8]

  • Instrumental Issues: Fluctuations in the performance of the LC or MS system, such as inconsistent injection volumes or a dirty ion source, can lead to signal variability.

Q3: I am observing a chromatographic peak for this compound that is broader than the peak for Tucatinib. Why is this happening and how can I fix it?

A3: A difference in peak shape between the analyte and the deuterated internal standard can compromise accuracy. This issue can arise from:

  • Isotope Effects: The substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in chromatographic retention time and peak shape. This is more pronounced with a higher number of deuterium labels.

  • Column Degradation: Over time, the performance of the analytical column can degrade, leading to peak broadening that may affect the analyte and internal standard differently.

  • Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or flow rate may not be fully optimized for the separation of Tucatinib and its deuterated analog.

To address this, you can try re-evaluating and optimizing the chromatographic method. If the issue persists, consider using an internal standard with fewer deuterium labels or with the labels in a different position on the molecule.

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference from Metabolites

Symptom: Inaccurate quantification of Tucatinib, particularly an overestimation at later time points in pharmacokinetic studies, and/or distorted peak shape for Tucatinib.

Troubleshooting Workflow:

A Inaccurate Tucatinib Quantification (Suspected Isobaric Interference) B Optimize Chromatographic Separation A->B D Monitor Unique MRM Transitions for Tucatinib and Metabolite A->D C Increase Gradient Time or Use a Different Stationary Phase B->C F Evaluate Resolution C->F E Select Transitions with No Overlap D->E E->F G Resolution Acceptable? F->G H Proceed with Quantitation G->H Yes I Re-evaluate Method G->I No I->B A Underestimation of Tucatinib (Suspected Cross-talk) B Analyze High Concentration Tucatinib Standard without IS A->B C Monitor this compound MRM Transition B->C D Signal Observed? C->D E Optimize IS Concentration D->E Yes F Use a Higher Deuterated Standard (e.g., d8 if available) D->F Yes G No Cross-talk Detected D->G No H Re-evaluate Calibration Curve E->H F->H

References

Improving recovery of Tucatinib-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Tucatinib-d6 during sample extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Tucatinib is a weak base with three pKa values: 2.07, 4.18, and 6.15.[1] It is practically insoluble in water at a pH above 4 but exhibits high solubility at a pH below 4.[1] Its logP value is approximately 3.62, indicating it is a relatively hydrophobic compound.[2] These properties are critical when selecting an appropriate sample extraction method and optimizing parameters like pH. This compound, being a deuterated form, is expected to have very similar chemical properties to Tucatinib.[3]

Q2: I am observing low and inconsistent recovery of this compound. What are the most likely causes?

A2: Low and variable recovery of this compound can stem from several factors, primarily related to its chemical nature and interaction with the sample matrix and labware. The most common causes include:

  • Suboptimal pH: Incorrect pH during extraction can lead to poor solubility and inefficient partitioning.

  • Non-Specific Binding (NSB): As a hydrophobic molecule, this compound can adsorb to the surfaces of plasticware (e.g., polypropylene (B1209903) tubes) and glassware.[4]

  • Inefficient Protein Precipitation: Incomplete removal of proteins can trap the analyte, leading to lower recovery.

  • Inappropriate Solid-Phase Extraction (SPE) Sorbent or Protocol: The choice of SPE sorbent and the wash/elution solvents are critical for successful extraction of a weak base like Tucatinib.

Q3: How can I minimize non-specific binding of this compound to my labware?

A3: To mitigate non-specific binding, consider the following strategies:

  • Use Silanized Glassware: Silanization masks the active silanol (B1196071) groups on the glass surface, reducing the potential for adsorption.

  • Select Appropriate Plasticware: If using polypropylene tubes, consider using low-retention tubes.

  • Solvent Composition: The presence of organic solvent in your sample solution can reduce non-specific binding. Acetonitrile has been shown to be effective in reducing non-specific adsorption of hydrophobic drugs.[5]

  • Addition of Surfactants: A low concentration of a non-ionic surfactant, such as Tween-20, in your solutions can help prevent hydrophobic interactions with container walls.[6][7]

Troubleshooting Guides

Guide 1: Optimizing Protein Precipitation

Low recovery after protein precipitation is a common issue. This guide provides a systematic approach to troubleshoot and improve your results.

Problem: Low recovery of this compound after protein precipitation with acetonitrile.

Troubleshooting Workflow:

start Low Recovery with Acetonitrile PPT check_ratio Investigate Acetonitrile:Plasma Ratio start->check_ratio check_acid Acidify the Sample check_ratio->check_acid If recovery is still low end_ppt Improved Recovery check_ratio->end_ppt If recovery improves check_temp Evaluate Precipitation Temperature check_acid->check_temp If recovery is still low check_acid->end_ppt If recovery improves check_mixing Optimize Mixing and Incubation check_temp->check_mixing If recovery is still low check_temp->end_ppt If recovery improves check_solvent Test Alternative Solvents check_mixing->check_solvent If recovery is still low check_mixing->end_ppt If recovery improves check_solvent->end_ppt If recovery improves start_spe Low Recovery with Reversed-Phase SPE check_load_ph Optimize Loading pH start_spe->check_load_ph check_wash Evaluate Wash Solvent Strength check_load_ph->check_wash If recovery is still low end_spe Improved Recovery check_load_ph->end_spe If recovery improves check_elution Optimize Elution Solvent check_wash->check_elution If recovery is still low check_wash->end_spe If recovery improves check_sorbent Consider Mixed-Mode Cation Exchange SPE check_elution->check_sorbent If recovery is still low check_elution->end_spe If recovery improves check_sorbent->end_spe If recovery improves

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Tucatinib Assays Employing Tucatinib-d6 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of tucatinib (B611992), a potent HER2-tyrosine kinase inhibitor. A key focus is the cross-validation of assays, with a special emphasis on the use of the stable isotope-labeled internal standard, Tucatinib-d6, alongside other commonly used internal standards. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the bioanalysis of tucatinib.

Introduction to Tucatinib and Bioanalytical Method Validation

Tucatinib is a targeted therapy approved for the treatment of HER2-positive breast cancer.[1] Its mechanism of action involves the selective inhibition of the HER2 tyrosine kinase, which in turn blocks downstream signaling pathways like the PI3K/AKT and MAPK pathways, thereby inhibiting cancer cell proliferation.[2][3][4][5][6] Accurate and precise quantification of tucatinib in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Bioanalytical method validation ensures the reliability of these concentration measurements, and cross-validation is essential when data from different analytical methods or laboratories are combined.[7][8][9][10]

A significant five-way cross-validation study was conducted to bridge data from five different validated LC-MS/MS methods used across three laboratories during the clinical development of tucatinib.[1] One of these methods utilized this compound as the internal standard.[1] This guide will delve into the specifics of such cross-validation and compare the performance of assays using this compound with those employing other internal standards like imatinib (B729) and erlotinib (B232).

Cross-Validation of Tucatinib Bioanalytical Assays

A five-way cross-validation was performed to ensure the comparability of tucatinib plasma concentration data generated by three different laboratories using five distinct LC-MS/MS methods.[1] This was crucial for pooling pharmacokinetic data from multiple clinical trials for a comprehensive population pharmacokinetic analysis.[1]

The cross-validation design involved establishing one laboratory and its method as the 'base' against which the other four methods were validated.[1] The acceptance criteria for this cross-validation were stringent, requiring the mean accuracy of quality control (QC) samples to be within ±15.3% and the percentage bias for clinical study samples to be within ±11.6%.[2]

cluster_labs Participating Laboratories in Cross-Validation cluster_methods Analytical Methods lab1 Laboratory 1 (Base Method) method1 Method A (this compound IS) lab1->method1 lab2 Laboratory 2 method2 Method B lab2->method2 method3 Method C lab2->method3 lab3 Laboratory 3 method4 Method D lab3->method4 method5 Method E lab3->method5 method1->method2 Compare QCs & Clinical Samples method1->method3 Compare QCs & Clinical Samples method1->method4 Compare QCs & Clinical Samples method1->method5 Compare QCs & Clinical Samples

Figure 1: Logical relationship of the five-way cross-validation of tucatinib assays.

Comparative Analysis of Tucatinib Quantification Methods

The following tables summarize the key performance parameters of different validated LC-MS/MS methods for tucatinib quantification, using this compound and other alternative internal standards.

Table 1: Comparison of LC-MS/MS Method Parameters
ParameterMethod with this compoundMethod with ImatinibMethod with Erlotinib
Internal Standard (IS) This compoundImatinibErlotinib
Linearity Range 1.00–1000 ng/mL0.05 - 1000 ng/mL141.5–5660 ng/mL
Lower Limit of Quantification (LLOQ) 1.00 ng/mL0.05 ng/mL141.5 ng/mL
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Chromatographic Column Not SpecifiedKinetex C18Not Specified
Mobile Phase Not SpecifiedA: 0.1% Formic acid in waterB: 50:50 Acetonitrile (B52724):Methanol with 0.1% Formic acidNot Specified
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
MRM Transitions (m/z) Tucatinib: 481.3 → 274.0this compound: 487.3 → 275.0Not SpecifiedNot Specified

Data for the "Method with this compound" is sourced from the cross-validation study by Meyer et al. (2022).[1] Data for the "Method with Imatinib" is from a study by Ramarao and Kamalakaran (2025).[11][12][13][14] Data for the "Method with Erlotinib" is from a study focused on its validation.[15]

Table 2: Comparison of Method Validation Performance
ParameterMethod with this compoundMethod with ImatinibMethod with Erlotinib
Intra-day Precision (%CV) Within acceptance criteria≤ 15%3.13%–4.91%
Inter-day Precision (%CV) Within acceptance criteria≤ 15%3.34%–4.95%
Intra-day Accuracy (%RE) Within acceptance criteriaWithin ±15%-8.45%–5.68%
Inter-day Accuracy (%RE) Within acceptance criteriaWithin ±15%-5.25%–4.64%
Recovery Not SpecifiedNot SpecifiedNot Specified

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error. Acceptance criteria for precision and accuracy are typically within ±15% (±20% at LLOQ) as per FDA guidelines.[7][9][10][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of bioanalytical assays.

Protocol 1: Tucatinib Quantification using this compound as Internal Standard

This protocol is based on the method described in the five-way cross-validation study.[1]

  • Sample Preparation: Protein precipitation is utilized for the extraction of tucatinib and this compound from plasma samples.

  • Chromatography: High-performance liquid chromatography (HPLC) is employed to separate the analytes from endogenous plasma components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in the positive ion mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Tucatinib: m/z 481.3 → 274.0

      • This compound: m/z 487.3 → 275.0

  • Quantification: The peak area ratio of tucatinib to this compound is used to construct a calibration curve with a linear regression model (1/x² weighting). The calibration range is 1.00–1000 ng/mL.

Protocol 2: Tucatinib Quantification using Imatinib as Internal Standard

This protocol is based on a validated LC-MS/MS method for tucatinib in rat plasma.[11][12][13][14]

  • Sample Preparation: To 100 µL of rat plasma, add 200 µL of acetonitrile (containing imatinib) to precipitate proteins. Vortex and centrifuge the samples.

  • Chromatography:

    • System: Waters Acquity UPLC system.

    • Column: Kinetex C18.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 50:50 (v/v) mixture of acetonitrile and methanol, each with 0.1% formic acid.

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

  • Quantification: A calibration curve is generated over a range of 0.05 to 1000 ng/mL.

start Plasma Sample Collection prep Sample Preparation (Protein Precipitation with IS) start->prep lc Liquid Chromatography (Separation on C18 column) prep->lc ms Mass Spectrometry (ESI+ with MRM detection) lc->ms data Data Acquisition (Peak Area Integration) ms->data quant Quantification (Calibration Curve & Concentration Calculation) data->quant end Final Concentration Report quant->end

Figure 2: A typical experimental workflow for the bioanalysis of tucatinib.

Tucatinib's Mechanism of Action: Inhibition of the HER2 Signaling Pathway

Tucatinib is a highly selective inhibitor of the HER2 tyrosine kinase.[2][3][4][5][6] Overexpression of HER2 in cancer cells leads to the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[2][3][4][5][6] Tucatinib binds to the intracellular kinase domain of HER2, blocking its phosphorylation and subsequent activation of these pathways.[2][3][4][5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Tucatinib Tucatinib Tucatinib->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Figure 3: Tucatinib's inhibition of the HER2 signaling pathway.

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring data integrity and comparability, particularly in the context of multi-center clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis due to its ability to closely mimic the analyte's behavior during sample preparation and ionization, thereby minimizing variability. While alternative internal standards like imatinib and erlotinib can be used in validated methods, the ideal internal standard should have physicochemical properties as close to the analyte as possible. The successful five-way cross-validation of tucatinib assays demonstrates that with careful validation and adherence to stringent acceptance criteria, data from different analytical methods can be reliably combined, facilitating robust pharmacokinetic analyses in drug development.

References

A Researcher's Guide to Internal Standards for Tucatinib Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of tucatinib (B611992), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable pharmacokinetic data. This guide provides a comparative overview of tucatinib-d6 and other commonly used internal standards, supported by available experimental data and detailed methodologies.

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound. However, other structurally similar molecules, like imatinib (B729) and cisplatin (B142131), have also been employed. This guide will delve into the performance characteristics of these internal standards in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for tucatinib quantification.

Performance Comparison of Internal Standards

ParameterThis compound (Expected)Imatinib[1][2]Cisplatin[3][4]
Linearity (r²) >0.99>0.9997[1]>0.999[3]
Lower Limit of Quantification (LLOQ) Method-dependent0.05 ng/mL[1]0.5 ng/mL
Intra-day Precision (%CV) <15%3.33% - 4.64%[2]<2%
Inter-day Precision (%CV) <15%4.20% - 6.07%[2]<5%
Intra-day Accuracy (%Bias) ±15%-0.80% to 4.68%[2]Not Reported
Inter-day Accuracy (%Bias) ±15%-0.80% to 4.68%[2]Not Reported
Recovery High and consistent~98%98.45%[3]
Matrix Effect MinimalNot significantNot significant[3]

This compound , as a deuterated internal standard, is anticipated to provide the highest level of accuracy and precision. Its chemical and physical properties are nearly identical to tucatinib, ensuring it co-elutes and experiences the same degree of matrix effects and ionization suppression or enhancement. This leads to more effective normalization and more reliable data.

Imatinib , a tyrosine kinase inhibitor like tucatinib, has been successfully used as an internal standard in a validated LC-MS/MS method[1][2]. The reported data demonstrates excellent linearity, precision, and accuracy, making it a viable alternative when a deuterated standard is not available[1][2].

Cisplatin , an inorganic platinum-based chemotherapy drug, has also been reported as an internal standard for tucatinib analysis. While a validated method exists, detailed performance data on accuracy is less available in the cited literature[3][4]. Its significantly different chemical structure from tucatinib might lead to variations in extraction recovery and chromatographic behavior, potentially impacting the accuracy of quantification compared to a SIL or a more structurally similar analog.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for tucatinib analysis using imatinib and cisplatin as internal standards, as derived from published literature.

Method 1: Tucatinib Analysis using Imatinib as Internal Standard[1][2][5]

1. Sample Preparation:

  • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, imatinib.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • LC System: Waters Acquity UPLC[5]

  • Column: Kinetex C18[1]

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: 0.1% formic acid in a 50:50 (v/v) mixture of acetonitrile and methanol[1]

  • Gradient: A gradient elution is used to separate tucatinib and imatinib.

  • Flow Rate: Not specified.

  • Injection Volume: 10 µL[5]

  • Run Time: 1.5 minutes[1]

3. Mass Spectrometry:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for tucatinib and imatinib are monitored.

Method 2: Tucatinib Analysis using Cisplatin as Internal Standard[3][4]

1. Sample Preparation:

  • To 500 µL of plasma, add 500 µL of acetonitrile, 500 µL of the internal standard solution (cisplatin), and 500 µL of the standard stock solution.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 5000 rpm for 20 minutes.

  • The resulting supernatant is used for analysis.

2. Liquid Chromatography:

  • LC System: Not specified.

  • Column: Symmetry C18 (150x4.6mm, 3.5µ)[3]

  • Mobile Phase: 40:60 (v/v) mixture of buffer (0.1% formic acid) and acetonitrile[3]

  • Flow Rate: 1 mL/min[3]

  • Run Time: 12 minutes[3]

3. Mass Spectrometry:

  • Mass Spectrometer: Not specified.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Not specified, but likely MRM for quantitative analysis.

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.

Analytical Workflow for Tucatinib cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Addition of Internal Standard Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation Liquid Chromatography (Separation) Supernatant Collection->LC Separation MS Detection Mass Spectrometry (Detection) LC Separation->MS Detection Data Processing Data Acquisition & Processing MS Detection->Data Processing

Caption: A typical bioanalytical workflow for the quantification of tucatinib in plasma.

Internal Standard Rationale cluster_properties Physicochemical Properties cluster_outcome Impact on Quantification Analyte (Tucatinib) Analyte (Tucatinib) Identical Properties Nearly Identical (Co-elution, similar extraction and ionization) Analyte (Tucatinib)->Identical Properties Similar Properties Structurally Similar (May have different retention time, extraction, and ionization) Analyte (Tucatinib)->Similar Properties Deuterated IS (this compound) Deuterated IS (this compound) Deuterated IS (this compound)->Identical Properties Non-Deuterated IS (e.g., Imatinib) Non-Deuterated IS (e.g., Imatinib) Non-Deuterated IS (e.g., Imatinib)->Similar Properties High Accuracy High Accuracy & Precision Identical Properties->High Accuracy Good Accuracy Good Accuracy & Precision Similar Properties->Good Accuracy

Caption: Rationale for preferring a deuterated internal standard for tucatinib analysis.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for tucatinib. Based on established analytical principles, This compound is the most suitable internal standard, as it is expected to provide the highest degree of accuracy and precision by effectively compensating for analytical variability.

When a deuterated standard is unavailable, a structurally similar analog like imatinib has been shown to be a viable alternative, with a validated method demonstrating good performance. The use of a structurally dissimilar internal standard such as cisplatin is less ideal and may require more extensive validation to ensure it adequately corrects for potential analytical variabilities.

Ultimately, the selection of an internal standard should be based on a thorough evaluation of the analytical method's performance characteristics, including accuracy, precision, and matrix effect, to ensure the generation of high-quality data for pharmacokinetic and other clinical studies.

References

Assessing the Impact of Deuterium Labeling on Tucatinib Pharmacology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of tucatinib (B611992) and a putative deuterium-labeled counterpart. By leveraging established principles of deuterium (B1214612) labeling and kinetic isotope effects, we project the potential impact on tucatinib's pharmacokinetic profile. This document is intended to serve as a resource for researchers and drug developers interested in the potential benefits of deuteration in optimizing HER2-targeted therapies.

Introduction to Tucatinib and the Rationale for Deuterium Labeling

Tucatinib is a highly selective and reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] It is approved for the treatment of HER2-positive breast cancer and colorectal cancer.[2] Tucatinib functions by inhibiting the phosphorylation of HER2 and HER3, which in turn blocks downstream signaling pathways, including the MAPK and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and tumor growth.[2]

The metabolism of tucatinib is primarily mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A.[3][4] This metabolic pathway represents a key determinant of the drug's pharmacokinetic profile and can be a target for optimization. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a recognized strategy in medicinal chemistry to favorably alter the metabolic fate of drugs. This modification can lead to a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect.[5] By reducing the rate of metabolism, deuterium labeling has the potential to improve a drug's half-life, increase overall exposure, and potentially reduce the formation of certain metabolites.

Comparative Pharmacological Data

The following tables summarize the known pharmacokinetic parameters of tucatinib and projected parameters for a hypothetical deuterium-labeled tucatinib.

Disclaimer: The data for deuterium-labeled tucatinib is hypothetical and projected based on the known metabolic pathways of tucatinib and the established principles of the kinetic isotope effect. No direct preclinical or clinical data for a deuterated version of tucatinib has been publicly reported.

ParameterTucatinibDeuterium-Labeled Tucatinib (Projected)Reference
Route of Administration OralOral[6]
Metabolism Primarily by CYP2C8, minor CYP3ASlower metabolism by CYP2C8[3][4]
Elimination Primarily fecalPrimarily fecal[1]

Table 1: General Pharmacological Properties

ParameterTucatinib (Values from Human Studies)Deuterium-Labeled Tucatinib (Projected)Reference
Time to Maximum Concentration (Tmax) ~2 hours~2-3 hours[2]
Area Under the Curve (AUC) Variable, reported up to 7120 ng·h/mLIncreased AUC due to decreased clearance[1]
Maximum Concentration (Cmax) Variable, reported up to 1120 ng/mLPotentially similar or slightly increased Cmax[1]
Elimination Half-life (t1/2) ~8.5 hoursLonger half-life[2]
Apparent Clearance (CL/F) ~148 L/hrReduced clearance[1]

Table 2: Comparative Pharmacokinetic Parameters

Experimental Protocols

In Vitro HER2 Phosphorylation Assay

This protocol is designed to assess the inhibitory activity of tucatinib and its deuterated analog on HER2 phosphorylation in a cellular context.

1. Cell Culture:

  • HER2-overexpressing breast cancer cell lines, such as BT-474, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Compound Treatment:

  • A dilution series of tucatinib and deuterium-labeled tucatinib is prepared in culture media.

  • The existing media is removed from the cells and replaced with the media containing the test compounds.

  • Cells are incubated with the compounds for a specified period (e.g., 2 hours).

3. Cell Lysis:

  • After incubation, the media is aspirated, and the cells are washed with cold phosphate-buffered saline (PBS).

  • A lysis buffer containing protease and phosphatase inhibitors is added to each well to extract cellular proteins.

4. Quantification of HER2 Phosphorylation:

  • The level of phosphorylated HER2 (pHER2) and total HER2 in the cell lysates is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay (e.g., Luminex).

  • The ratio of pHER2 to total HER2 is calculated to determine the extent of inhibition.

  • IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Model of HER2-Positive Breast Cancer

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of tucatinib and its deuterated analog.

1. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or NSG mice) are used.

  • HER2-positive breast cancer cells (e.g., BT-474) are implanted subcutaneously or orthotopically into the mammary fat pad of the mice.[7]

2. Tumor Growth Monitoring:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

3. Drug Administration:

  • Once tumors reach a predetermined size, the mice are randomized into treatment groups (vehicle control, tucatinib, deuterium-labeled tucatinib).

  • Tucatinib and its deuterated analog are administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[8]

4. Efficacy Assessment:

  • Tumor growth is monitored throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

5. Pharmacokinetic Analysis:

  • Blood samples can be collected at various time points after drug administration to determine the plasma concentrations of the parent drug and its metabolites using LC-MS/MS.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is used to assess the rate of metabolism of tucatinib and its deuterated analog.

1. Incubation Mixture Preparation:

  • A reaction mixture is prepared containing human liver microsomes, NADPH (as a cofactor), and a phosphate (B84403) buffer.

2. Compound Incubation:

  • Tucatinib or deuterium-labeled tucatinib is added to the pre-warmed reaction mixture to initiate the metabolic reaction.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

3. Reaction Quenching:

  • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

5. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation HER3 HER3 HER3->HER2 Dimerization EGFR EGFR EGFR->HER2 Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival mTOR->Survival Tucatinib Tucatinib Tucatinib->HER2 Inhibition

Caption: HER2 signaling pathway and the inhibitory action of tucatinib.

Experimental Workflow for In Vitro HER2 Phosphorylation Assay

HER2_Phosphorylation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture HER2+ Cells (e.g., BT-474) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Tucatinib & Deuterated Tucatinib Dilutions Seeding->Compound_Prep Incubation Incubate Cells with Compounds (2h) Compound_Prep->Incubation Lysis Lyse Cells Incubation->Lysis Quantification Quantify pHER2 & Total HER2 (ELISA or Luminex) Lysis->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for in vitro HER2 phosphorylation assay.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Model Setup cluster_dosing Treatment Phase cluster_evaluation Efficacy Evaluation Implantation Implant HER2+ Tumor Cells into Immunocompromised Mice Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Vehicle, Tucatinib, or Deuterated Tucatinib (Oral) Randomization->Dosing Tumor_Measurement Measure Tumor Volume Twice Weekly Dosing->Tumor_Measurement Endpoint Excise and Weigh Tumors at Study Endpoint Tumor_Measurement->Endpoint TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI

Caption: Workflow for an in vivo HER2-positive xenograft study.

References

A Comparative Analysis of Tucatinib-d6 and 13C-labeled Tucatinib for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comparative analysis of two stable isotope-labeled forms of the HER2 inhibitor tucatinib (B611992): Deuterium-labeled Tucatinib (Tucatinib-d6) and Carbon-13-labeled Tucatinib (¹³C-labeled tucatinib).

This comparison synthesizes available data and established principles of stable isotope labeling to assist in the selection of the most suitable internal standard for pharmacokinetic and other quantitative studies. While direct comparative studies are not publicly available, this guide offers a framework for informed decision-making based on the distinct properties of each isotopic label.

Data Presentation: A Head-to-Head Look

The following tables summarize the key characteristics of this compound and ¹³C-labeled tucatinib based on available product specifications and general principles of isotope labeling.

Table 1: Physical and Chemical Properties

PropertyThis compound¹³C-labeled Tucatinib
Molecular Formula C₂₆H₁₈D₆N₈O₂¹³C₆C₂₀H₂₄N₈O₂
Molecular Weight 486.56 g/mol [1][2]~486.49 g/mol (for [¹³C₆]-Tucatinib)[3]
Isotopic Purity Typically >98%Isotopic enrichment of >99% for ¹³C[3]
Labeling Position Six deuterium (B1214612) atoms on the dimethyl oxazole (B20620) moiety[2]Six carbon-13 atoms, specific positions may vary by manufacturer[3]

Table 2: Application and Performance Characteristics

FeatureThis compound¹³C-labeled Tucatinib
Primary Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]Internal standard in quantitative mass spectrometry; tracer in metabolic studies.
Mass Shift from Unlabeled Tucatinib +6 Da+6 Da (for [¹³C₆]-Tucatinib)
Potential for Metabolic Isotope Effect Possible, as C-D bonds are stronger than C-H bonds, which can alter metabolism rates.Unlikely to have a significant metabolic isotope effect.
Chromatographic Co-elution High likelihood of co-elution with unlabeled tucatinib, but minor shifts are possible.Excellent co-elution with unlabeled tucatinib is expected.
Potential for Isotopic Interference Low, as natural abundance of deuterium is low.Very low, as natural abundance of ¹³C is low.

Experimental Protocols

While a direct comparative study is not available, a robust experimental protocol to evaluate and compare the performance of this compound and ¹³C-labeled tucatinib as internal standards in a bioanalytical method would involve the following key experiments.

Protocol 1: Development and Validation of a Tucatinib LC-MS/MS Assay

This protocol outlines the steps for establishing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tucatinib in a biological matrix (e.g., human plasma), using either this compound or ¹³C-labeled tucatinib as the internal standard (IS).

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of tucatinib, this compound, and ¹³C-labeled tucatinib in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the tucatinib stock solution to create working standards for the calibration curve and quality control (QC) samples.

  • Prepare working solutions of the internal standards (this compound and ¹³C-labeled tucatinib) at an optimized concentration (e.g., 100 ng/mL) in the reconstitution solvent.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of tucatinib from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tucatinib: [M+H]⁺ → fragment ion (e.g., 481.2 → 354.1)

      • This compound: [M+H]⁺ → fragment ion (e.g., 487.2 → 354.1)

      • ¹³C-labeled Tucatinib: [M+H]⁺ → fragment ion (e.g., 487.2 → 360.1)

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

4. Method Validation:

  • Conduct a full validation of the method according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability for each internal standard.

Protocol 2: Comparative Metabolic Stability Assay

This experiment would assess if the deuterium labeling in this compound influences its metabolic rate compared to the unlabeled and ¹³C-labeled counterparts.

1. Incubation with Liver Microsomes:

  • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH regenerating system, and phosphate (B84403) buffer.

  • Add Tucatinib, this compound, or ¹³C-labeled tucatinib to initiate the reaction.

  • Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

2. Sample Analysis:

  • Analyze the samples using the validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

  • Compare the metabolic stability of this compound to that of unlabeled and ¹³C-labeled tucatinib to identify any significant kinetic isotope effect.

Mandatory Visualizations

The following diagrams illustrate the HER2 signaling pathway, the mechanism of action of Tucatinib, and a typical experimental workflow for a comparative bioanalytical study.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation Tucatinib Tucatinib Tucatinib->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway and mechanism of Tucatinib inhibition.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Comparative Evaluation Plasma Plasma Sample (Tucatinib) Precipitation Protein Precipitation Plasma->Precipitation IS_d6 This compound (Internal Standard) IS_d6->Precipitation IS_C13 13C-Tucatinib (Internal Standard) IS_C13->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Validation Method Validation Parameters (Accuracy, Precision, etc.) Data->Validation Metabolic_Stability Metabolic Stability Assessment Data->Metabolic_Stability Conclusion Selection of Optimal Internal Standard Validation->Conclusion Metabolic_Stability->Conclusion

Caption: Workflow for comparing this compound and 13C-Tucatinib.

Conclusion

The choice between this compound and ¹³C-labeled tucatinib as an internal standard will depend on the specific requirements of the assay and the developmental stage of the drug. For standard pharmacokinetic analysis, both are likely to perform well. However, for studies where potential metabolic alterations are a concern, ¹³C-labeled tucatinib may be the more conservative and appropriate choice. Conversely, if the synthesis of the deuterated standard is more cost-effective, a thorough validation is necessary to ensure that the deuterium labeling does not adversely affect the accuracy of the bioanalytical method. The experimental protocols and comparative data presented in this guide provide a foundation for making an evidence-based decision.

References

Validation of Tucatinib-d6 for Clinical Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate clinical pharmacokinetic (PK) studies. This guide provides a comparative overview of the validation of Tucatinib-d6 as a deuterated internal standard (IS) for the quantification of Tucatinib in biological matrices. Due to the limited publicly available data specifically on this compound, this guide also incorporates data from other internal standards used in Tucatinib assays and provides a detailed look at the validation of a representative deuterated internal standard for a similar therapeutic agent to serve as a practical reference.

Performance Comparison of Internal Standards

The choice of an internal standard is critical for correcting for variability during sample preparation and analysis. Ideally, a stable isotope-labeled version of the analyte, such as this compound, is the gold standard as it shares very similar physicochemical properties with the analyte, leading to better compensation for matrix effects and extraction variability.

While specific validation data for this compound is not widely published, several studies have validated methods for Tucatinib using other internal standards. The following table summarizes the performance of these methods. For comparative purposes, and to illustrate the expected performance of a deuterated internal standard, validation data for the quantification of Venetoclax using its deuterated analog (Venetoclax-d8) is also included as a representative example.

ParameterTucatinib with Imatinib IS[1][2]Tucatinib with Erlotinib ISTucatinib with Cisplatin IS[3]Venetoclax with Venetoclax-d8 IS
Linearity (r²) >0.9997>0.990.999>0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL141.5 ng/mLNot SpecifiedNot Specified
Intra-day Precision (%RSD) 2.68% to 6.08%3.13% to 4.91%<2%5.7% to 7.7%
Inter-day Precision (%RSD) Not Specified3.34% to 4.95%<5%5.95% to 8.5%
Intra-day Accuracy (%RE) 1.79% to 3.78%-8.45% to 5.68%Not Specified96.3% to 98.7%
Inter-day Accuracy (%RE) Not Specified-5.25% to 4.64%85% to 115%98.0% to 100.4%
Extraction Recovery Not SpecifiedAccurate across calibration rangeNot SpecifiedNot Specified
Matrix Effect No discernible impactNo matrix impact observedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for key experiments in the validation of a bioanalytical method using a deuterated internal standard.

Stock and Working Solution Preparation
  • Tucatinib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Tucatinib and this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Solutions: Prepare serial dilutions of the Tucatinib stock solution with a mixture of acetonitrile (B52724) and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in acetonitrile.[1][4]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting the analyte and internal standard from plasma samples.[1][2]

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, QC, or study sample).

  • Adding Internal Standard: Add 25 µL of the this compound working solution to each sample, except for the blank matrix sample.

  • Precipitation: Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS conditions. These would need to be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Kinetex C18).[1][2]

    • Mobile Phase A: 0.1% formic acid in water.[1][2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (50:50, v/v).[1][2]

    • Gradient: A gradient elution is typically used to achieve optimal separation.

    • Flow Rate: 0.7 mL/min.[4]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).[1][2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Tucatinib and this compound would be monitored.

    • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Method Validation Experiments
  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of Tucatinib and this compound.[4]

  • Linearity: Prepare a calibration curve with at least eight non-zero concentrations. The curve should be linear, and the correlation coefficient (r²) should be greater than 0.99.[1][4]

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on at least three different days (inter-day). The precision (%RSD) should be within ±15%, and the accuracy (%RE) should be within ±15% (±20% for LLOQ).[1][2]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak areas of the analyte and IS in post-extraction spiked samples to those in neat solutions.[4]

  • Stability: Assess the stability of Tucatinib in plasma under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.[1][4]

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been created using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add this compound IS plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation (C18 Column) supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification final_concentration final_concentration data_quantification->final_concentration Calculate Concentration

Caption: Experimental workflow for Tucatinib quantification.

G Tucatinib Tucatinib HER2 HER2 Receptor Tucatinib->HER2 Inhibits Tyrosine Kinase Activity PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

References

Navigating Regulatory Submissions: A Comparative Guide to Internal Standards for Tucatinib Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quantification of Tucatinib (B611992) in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies supporting regulatory submissions. A key decision in the development of bioanalytical methods is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of Tucatinib-d6, a stable isotope-labeled (SIL) internal standard, with non-deuterated alternatives, supported by published experimental data and detailed methodologies. Adherence to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is paramount for successful submissions.

The Gold Standard: Why Regulatory Bodies Prefer Deuterated Internal Standards

Regulatory agencies consistently recommend the use of stable isotope-labeled internal standards, like this compound, for quantitative bioanalysis using mass spectrometry.[1][2][3][4] The fundamental principle is that a SIL-IS is chemically identical to the analyte, differing only in isotopic composition.[5] This near-perfect analogy ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-behavior effectively compensate for variability in extraction recovery and matrix effects, leading to superior accuracy and precision in the analytical results.[2][3]

Non-deuterated internal standards, often structural analogs of the analyte, may have different physicochemical properties, leading to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. These differences can result in inadequate compensation for analytical variability and may lead to biased and imprecise data, attracting greater scrutiny from regulatory bodies.[4]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

Table 1: Bioanalytical Method Parameters for Tucatinib Quantification

ParameterMethod with Non-Deuterated IS (Imatinib)[6][7]Method with Non-Deuterated IS (Cisplatin)[8][9]Expected Performance with this compound IS
Internal Standard ImatinibCisplatinThis compound
Linearity Range 0.05 - 1000 ng/mLNot specifiedComparable to analyte's therapeutic range
Correlation Coefficient (r²) > 0.9997> 0.999≥ 0.99
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Chromatography Reversed-Phase LCReversed-Phase LCCo-elution with Tucatinib
Detection MS/MSMS/MSMS/MS

Table 2: Accuracy and Precision Data for Tucatinib Assays

Data for non-deuterated IS methods are adapted from published literature. Expected performance for this compound is based on typical results for SIL-IS and regulatory acceptance criteria.

Internal Standard TypeQC LevelIntra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
Non-Deuterated (Imatinib) [6][7]LLOQ (0.05 ng/mL)4.82.35.23.1
LQC (0.15 ng/mL)3.91.74.52.5
MQC (375 ng/mL)2.8-0.93.7-1.2
HQC (800 ng/mL)2.1-1.53.1-1.8
Non-Deuterated (Cisplatin) [8][9]Not specified< 15%Within ±15%< 15%Within ±15%
Expected for this compound LLOQ≤ 20%Within ±20%≤ 20%Within ±20%
LQC, MQC, HQC≤ 15%Within ±15%≤ 15%Within ±15%

Table 3: Comparison of Key Performance Characteristics

CharacteristicTucatinib with Non-Deuterated ISTucatinib with this compound IS (Expected)
Co-elution with Analyte May have different retention times.Nearly identical retention time.
Matrix Effect Compensation Prone to differential matrix effects, potentially compromising data accuracy.Excellent compensation for ion suppression or enhancement due to identical ionization properties.
Extraction Recovery May have different extraction efficiencies, introducing variability.Identical extraction behavior to the analyte.
Regulatory Acceptance May face greater scrutiny and require more extensive validation to justify its use.Highly recommended by regulatory agencies like the FDA and EMA.
Accuracy and Precision Can result in assay bias and increased variability.Leads to high accuracy and precision in quantitative results.

Experimental Protocols

Below are detailed methodologies for bioanalytical assays of Tucatinib. Protocol 1 describes a validated method using a non-deuterated internal standard, while Protocol 2 provides a recommended protocol for an assay using this compound, based on best practices and existing methods.

Protocol 1: LC-MS/MS Assay for Tucatinib using a Non-Deuterated Internal Standard (Imatinib)

This protocol is adapted from a published method.[6][7][10]

1. Materials and Reagents:

  • Tucatinib reference standard

  • Imatinib (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (AR grade)

  • Water (ultrapure)

2. Stock and Working Solutions:

  • Prepare stock solutions of Tucatinib and Imatinib in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Tucatinib by serial dilution of the stock solution with a mixture of water and acetonitrile.

  • Prepare a working solution of Imatinib at a constant concentration (e.g., 500 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the Imatinib working solution.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in a 50:50 (v/v) mixture of acetonitrile and methanol.

  • Flow Rate: 0.7 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Tucatinib transition: m/z 481.5 → 347.1

    • Imatinib transition: (To be optimized for the specific instrument)

5. Method Validation:

  • Validate the method for selectivity, linearity, accuracy, precision, matrix effect, and stability according to FDA and EMA guidelines.

Protocol 2: Recommended LC-MS/MS Assay for Tucatinib using this compound Internal Standard

1. Materials and Reagents:

  • Tucatinib reference standard

  • This compound (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (ultrapure)

2. Stock and Working Solutions:

  • Prepare stock solutions of Tucatinib and this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Tucatinib by serial dilution of the stock solution with a mixture of water and acetonitrile.

  • Prepare a working solution of this compound at a constant concentration in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the this compound working solution.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: To be optimized for co-elution.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Tucatinib transition: m/z 481.5 → [Product Ion]

    • This compound transition: m/z 487.5 → [Product Ion] (Note: The precursor ion will be shifted by +6 Da)

5. Method Validation:

  • Validate the method for selectivity, linearity, accuracy, precision, matrix effect, and stability according to FDA and EMA guidelines. A critical validation parameter will be the assessment of the internal standard-normalized matrix factor across at least six different sources of the biological matrix to demonstrate effective compensation for matrix effects.

Visualizing the Workflow and Rationale

To further clarify the processes and the advantages of using a deuterated internal standard, the following diagrams illustrate the bioanalytical workflow and the concept of matrix effect compensation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (Standard, QC, or Unknown) Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: A typical bioanalytical workflow for Tucatinib quantification in plasma.

Matrix_Effect_Compensation cluster_analog Non-Deuterated (Analog) IS cluster_deuterated Deuterated (this compound) IS Analyte1 Tucatinib Different\nIonization\nSuppression Different Ionization Suppression Analyte1->Different\nIonization\nSuppression IS1 Analog IS IS1->Different\nIonization\nSuppression Matrix1 Matrix Components Matrix1->Different\nIonization\nSuppression Inaccurate\nQuantification Inaccurate Quantification Different\nIonization\nSuppression->Inaccurate\nQuantification Analyte2 Tucatinib Similar\nIonization\nSuppression Similar Ionization Suppression Analyte2->Similar\nIonization\nSuppression IS2 This compound IS2->Similar\nIonization\nSuppression Matrix2 Matrix Components Matrix2->Similar\nIonization\nSuppression Accurate\nQuantification Accurate Quantification Similar\nIonization\nSuppression->Accurate\nQuantification

Caption: Compensation for matrix effects by different internal standards.

Conclusion

For regulatory submissions, the use of a stable isotope-labeled internal standard such as this compound is the recommended and scientifically sound approach for the bioanalysis of Tucatinib. While validated methods using non-deuterated internal standards exist, they may require more extensive validation to demonstrate their suitability and may be subject to greater regulatory scrutiny. The near-identical physicochemical properties of this compound to Tucatinib provide the most reliable means of compensating for analytical variability, ultimately leading to more accurate and precise data that meets the stringent requirements of regulatory agencies. Researchers and drug development professionals should prioritize the use of deuterated internal standards to ensure the generation of high-quality data for their submission packages.

References

A Comparative Guide to the Metabolite Profiling of Tucatinib and Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of tucatinib (B611992), a targeted therapy for HER2-positive breast cancer, and its deuterated analog, Tucatinib-d6. While direct comparative quantitative data from head-to-head studies are not publicly available, this document synthesizes existing knowledge on tucatinib metabolism and the established principles of deuterium (B1214612) substitution to offer a scientifically grounded comparison.

Introduction to Tucatinib and the Role of Deuteration

Tucatinib is a potent and selective inhibitor of the HER2 tyrosine kinase.[1][2] Its metabolism is a critical factor in its pharmacokinetic profile and overall clinical efficacy. Understanding its metabolic pathways is crucial for predicting drug-drug interactions and patient variability.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's metabolic fate.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[3] this compound is a deuterated version of tucatinib, designed with the potential for an improved metabolic profile.[4]

Metabolic Pathways of Tucatinib

Tucatinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system.

Primary Metabolic Pathway:

  • Enzyme: Cytochrome P450 2C8 (CYP2C8) is the primary enzyme responsible for tucatinib metabolism.[1][5][6]

  • Major Metabolite: The main metabolite is ONT-993, formed through the hydroxylation of the tucatinib molecule.[1][7][8]

  • Secondary Pathway: To a lesser extent, CYP3A4 and CYP3A5 also contribute to the metabolism of tucatinib.[1]

The metabolic conversion of tucatinib to its metabolites is a key determinant of its clearance from the body.

Tucatinib Tucatinib Metabolites Metabolites Tucatinib->Metabolites CYP2C8 (major) CYP3A4/5 (minor) Excretion Excretion Tucatinib->Excretion Unchanged Metabolites->Excretion Biliary/Fecal cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Tucatinib or This compound with HLMs Quenching Quenching with Acetonitrile + IS Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS

References

Performance Showdown: A Comparative Guide to Tucatinib Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tucatinib (B611992) in biological matrices is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of a high-sensitivity LC-MS/MS assay for Tucatinib with alternative analytical methods, supported by experimental data to inform your assay selection process.

The development of bioanalytical methods for targeted therapies like Tucatinib, a potent HER2-selective tyrosine kinase inhibitor, is a critical component of the drug development pipeline.[1] The precision and accuracy of these methods directly impact the reliability of pharmacokinetic data, which in turn informs dosing regimens and safety profiles.[2] While various analytical techniques can be employed, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often considered the gold standard for its high sensitivity and selectivity.[3][4] This guide will delve into the analytical performance of a validated LC-MS/MS method and compare it against other reported techniques.

The Gold Standard: High-Performance LC-MS/MS Assay for Tucatinib

A robust LC-MS/MS method for the quantification of Tucatinib in plasma has been developed and validated, demonstrating excellent analytical performance.[5][6][7] This method typically employs a stable, isotopically labeled internal standard like Tucatinib-d6 to ensure the highest degree of accuracy, though other internal standards such as Imatinib have also been successfully used.[5][6][7] The performance of such an assay is characterized by its linearity, precision, accuracy, and sensitivity (Lower Limit of Quantification, LLOQ).

Analytical Performance of a Validated LC-MS/MS Method

The following table summarizes the key performance metrics of a validated LC-MS/MS assay for Tucatinib in rat plasma.[3][5][6][7]

ParameterPerformance Metric
Linearity
Calibration Curve Range0.05 - 1000 ng/mL
Correlation Coefficient (r²)> 0.9997
Precision
Intra-day Precision (%CV)3.33% - 4.64%
Inter-day Precision (%CV)< 15%
Accuracy
Intra-day Accuracy99.83% - 104.94%
Inter-day AccuracyWithin ±15% of nominal values
Sensitivity
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Recovery
Mean Extraction Recovery~98.45%

Comparative Analysis: LC-MS/MS vs. Other Methods

While LC-MS/MS offers superior sensitivity and selectivity, other methods like RP-HPLC have also been developed for Tucatinib quantification.[4][8] The choice of method often depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Analytical MethodLinearity RangeLLOQKey AdvantagesKey Limitations
LC-MS/MS [5][6][7]0.05 - 1000 ng/mL0.05 ng/mLHigh sensitivity, high selectivity, wide dynamic range.Higher instrument cost and complexity.
RP-HPLC [8]0.05 - 0.5 µg/mL (Assay)0.05 µg/mL (Assay)Lower instrument cost, simpler operation.Lower sensitivity, potential for matrix interference.
UPLC-MS/MS [4]Not specifiedNot specifiedFaster analysis times compared to conventional HPLC.Similar cost and complexity to LC-MS/MS.

Experimental Protocols

High-Performance LC-MS/MS Method

This protocol is based on a validated method for the quantification of Tucatinib in rat plasma.[5][6][7]

1. Sample Preparation:

  • To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Imatinib or this compound).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

  • Column: Kinetex C18 or equivalent.[5][6][7]

  • Mobile Phase A: Water with 0.1% formic acid.[5][6][7]

  • Mobile Phase B: 50:50 mix of acetonitrile and methanol (B129727) with 0.1% formic acid.[5][6][7]

  • Flow Rate: Gradient elution.

  • Injection Volume: Appropriate for the system.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5][6][7]

  • MRM Transitions: Specific precursor-to-product ion transitions for Tucatinib and the internal standard are monitored.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometry (ESI+, MRM) chromatography->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for Tucatinib quantification by LC-MS/MS.

Signaling Pathway of Tucatinib

Tucatinib is a tyrosine kinase inhibitor that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[9][10] Overexpression of HER2 is a key driver in certain types of cancer, particularly breast cancer.[11]

signaling_pathway cluster_membrane Cell Membrane HER2 HER2 Receptor KinaseDomain Intracellular Kinase Domain HER2->KinaseDomain Tucatinib Tucatinib Tucatinib->KinaseDomain Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) KinaseDomain->Downstream Activation Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes

Caption: Simplified signaling pathway of HER2 and the inhibitory action of Tucatinib.

References

Justification for Using Tucatinib-d6 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the quantitative bioanalysis of pharmaceuticals, particularly for pharmacokinetic and toxicokinetic studies, the use of an internal standard (IS) is crucial for achieving accurate and precise results.[1][2] For Tucatinib (B611992), a highly selective tyrosine kinase inhibitor of the HER2 receptor, the stable isotope-labeled (SIL) version, Tucatinib-d6, has emerged as the gold standard internal standard.[3][4] This guide provides a comprehensive justification for its use by comparing its performance characteristics against other potential alternatives, supported by established bioanalytical principles and data.

The Indispensable Role of an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs like Tucatinib in complex biological matrices such as plasma.[5][6] However, the analytical process is prone to variability at multiple stages, including sample extraction, chromatographic injection, and ionization in the mass spectrometer.[1][6] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for this variability.[2][7] An ideal IS should mimic the analyte's behavior throughout the entire process, thus ensuring that any procedural variations affect both the analyte and the IS to the same extent.[8]

Why this compound is the Superior Choice

The superiority of a SIL internal standard, such as this compound, lies in its near-identical physicochemical properties to the analyte, Tucatinib.[9][10] A SIL-IS differs from the analyte only in its mass due to the replacement of certain atoms with their heavier stable isotopes (e.g., deuterium, 13C, 15N).[1][10] This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave almost identically during sample processing and analysis.[11]

The logical hierarchy for selecting an internal standard overwhelmingly favors a SIL-IS.

References

Safety Operating Guide

Navigating the Safe Disposal of Tucatinib-d6: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective disposal of Tucatinib-d6, a deuterated analog of the tyrosine kinase inhibitor Tucatinib. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Core Principles of this compound Disposal

Step-by-Step Disposal Procedures

The following procedures outline the recommended steps for disposing of various forms of this compound waste generated in a laboratory setting.

1. Unused or Expired this compound (Pure Substance):

  • Collection: Keep the compound in its original, tightly sealed container.[1][4]

  • Labeling: Ensure the container is clearly labeled with the chemical name ("this compound") and any relevant hazard symbols.

  • Storage: Store the container in a designated, secure area for hazardous chemical waste, away from incompatible materials.[4]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2] The material should be destined for a chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

2. Contaminated Solid Waste (e.g., Personal Protective Equipment, Labware):

  • Segregation: All items that have come into contact with this compound, such as gloves, gowns, bench paper, and plasticware, must be considered contaminated.[5]

  • Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a clear plastic bag.[5][6] This container should be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[5][7]

  • Storage: The container should be kept sealed when not in use and stored in a designated hazardous waste accumulation area.

  • Disposal: Once the container is three-quarters full, seal the bag and the container.[6] Arrange for disposal through your institution's hazardous waste program, following the procedures for chemotherapeutic or cytotoxic waste.[7]

3. Contaminated Liquid Waste (e.g., solutions, cell culture media):

  • Prohibition of Drain Disposal: Liquid waste containing this compound must not be poured down the drain.[1][3][8]

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a tight-fitting lid.[7] The container must be clearly labeled as "Hazardous Waste" with the full chemical name of all components, including "this compound."

  • Treatment (if applicable): For aqueous solutions, some institutional guidelines may recommend the addition of an absorbent material to solidify the liquid before disposal.[7]

  • Storage: Store the liquid waste container in secondary containment to prevent spills.

  • Disposal: The sealed container should be disposed of through a licensed hazardous waste contractor.[4][9]

4. Contaminated Sharps (e.g., needles, scalpels):

  • Collection: Immediately place all sharps contaminated with this compound into a designated, puncture-proof sharps container.[5]

  • Labeling: The sharps container must be labeled with a "Cytotoxic" or "Chemotherapeutic Waste" warning in addition to the standard biohazard symbol if applicable.[5]

  • Disposal: Once the sharps container is full, seal it and arrange for disposal through your institution's hazardous waste management service.[10]

Quantitative Data

The available safety data sheets and disposal guidelines do not provide specific quantitative data, such as concentration limits for what is considered "trace" contamination or permissible levels for different disposal routes. Therefore, a conservative approach of treating all materials that have come into contact with this compound as hazardous waste is recommended.

Data PointValue
Concentration Limits for Disposal No specific data available. Treat all concentrations as hazardous.
Container Requirements Leak-proof, tightly sealed, and clearly labeled. Puncture-proof for sharps.

Experimental Protocols

Detailed experimental protocols for the chemical decomposition or neutralization of this compound for disposal purposes are not provided in the reviewed literature. The standard and recommended protocol is collection and subsequent destruction by a licensed hazardous waste facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_waste_streams Waste Streams cluster_collection Collection & Containerization cluster_disposal Final Disposal Waste This compound Waste Generated Identify Identify Waste Type Waste->Identify Unused Unused/Expired Product Identify->Unused Pure Substance Solid Contaminated Solid Waste (PPE, labware) Identify->Solid Solids Liquid Contaminated Liquid Waste Identify->Liquid Liquids Sharps Contaminated Sharps Identify->Sharps Sharps CollectUnused Original, sealed container Unused->CollectUnused CollectSolid Labeled, leak-proof container with plastic liner Solid->CollectSolid CollectLiquid Labeled, sealed, shatter-resistant container in secondary containment Liquid->CollectLiquid CollectSharps Labeled, puncture-proof sharps container Sharps->CollectSharps Disposal Arrange for pickup by licensed hazardous waste contractor CollectUnused->Disposal CollectSolid->Disposal CollectLiquid->Disposal CollectSharps->Disposal

Caption: this compound Waste Disposal Decision Tree.

By implementing these procedures and adhering to the principles of safe laboratory practice, researchers can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific hazardous waste management guidelines and your local regulations for any additional requirements.

References

Essential Safety and Logistical Information for Handling Tucatinib-d6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Tucatinib-d6. Tucatinib is classified as a hazardous drug, and its deuterated form, this compound, should be handled with the same level of caution. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Classification

Tucatinib is an antineoplastic agent that can cause serious health effects. Based on available Safety Data Sheets (SDS) for Tucatinib, the primary hazards are:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory tract irritation.[1][3]

  • Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[2]

  • Specific Target Organ Toxicity : May cause damage to organs through single or repeated exposure.[2]

Given these hazards, this compound should be handled in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.[3][5][6]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.Protects against skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Body Protection Disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs.Prevents contamination of personal clothing and skin. The back-closure design offers better protection against frontal splashes.
Eye and Face Protection ANSI-rated safety goggles with side shields or a full-face shield.Protects eyes and face from splashes, sprays, and aerosols of the hazardous drug.
Respiratory Protection An N95 respirator or higher should be used when there is a risk of generating dust or aerosols.Minimizes the inhalation of the powdered form of the compound.

Operational Plan for Handling this compound

1. Preparation and Weighing:

  • All handling of powdered this compound must be conducted in a containment device, such as a chemical fume hood or a Class II Biological Safety Cabinet, to prevent aerosolization and inhalation.

  • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.[5]

  • Utilize dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

  • Keep containers tightly closed when not in use.[2]

3. Spill Management:

  • A cytotoxic spill kit must be readily available in the laboratory.[7]

  • In case of a spill, evacuate the immediate area and alert others.

  • Don the appropriate PPE, including respiratory protection, before cleaning the spill.

  • For liquid spills, absorb with an inert material.[1][3] For solid spills, carefully collect the material to avoid generating dust.

  • Decontaminate the spill area with an appropriate cleaning agent (e.g., detergent and water), followed by a deactivating agent if available.[1][3][7]

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container in accordance with institutional and local regulations.[1]
Contaminated Labware (e.g., vials, pipette tips, weigh boats) Place in a designated, puncture-proof, and clearly labeled cytotoxic waste container.
Contaminated PPE (e.g., gloves, gowns) Carefully remove to avoid self-contamination and place in a designated cytotoxic waste bag or container.
Contaminated Sharps (e.g., needles) Dispose of immediately in a designated, puncture-resistant sharps container for cytotoxic waste.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Designated Handling Area (e.g., Chemical Fume Hood) don_ppe 2. Don Required PPE (Double Gloves, Gown, Eye Protection) prep_area->don_ppe weigh_compound 3. Weigh this compound Powder don_ppe->weigh_compound Enter Handling Phase prepare_solution 4. Prepare Solution weigh_compound->prepare_solution decontaminate 5. Decontaminate Work Surfaces and Equipment prepare_solution->decontaminate Complete Handling dispose_waste 6. Dispose of All Waste as Cytotoxic decontaminate->dispose_waste doff_ppe 7. Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

References

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